molecular formula C8H6N2O2 B1291289 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 24334-20-1

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1291289
CAS No.: 24334-20-1
M. Wt: 162.15 g/mol
InChI Key: PWWYFIZEQHFRJH-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-4-7(5)10-6/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWYFIZEQHFRJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618425
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24334-20-1
Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source CAS Common Chemistry
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Record name 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Record name 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. This document outlines its known physicochemical characteristics, its emerging role in the development of targeted therapeutics, and relevant experimental contexts.

Core Chemical Properties

This compound is an off-white to light brown solid compound.[1] While experimental data for some of its physical properties remain limited in publicly available literature, its fundamental chemical characteristics have been established.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]
CAS Number 24334-20-1[2]
Predicted pKa 3.27 ± 0.30[1]
Appearance Off-white to light brown solid[1]
Storage Room temperature[2]

Spectroscopic and Physicochemical Data

Role in Drug Discovery and Development

The 1H-pyrrolo[2,3-c]pyridine scaffold is a valuable starting point in medicinal chemistry for optimizing drug-like properties.[2] This core structure serves as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of anti-inflammatory agents.[2]

A significant recent application of this molecule is in the creation of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). These inhibitors are under investigation for the treatment of Acute Myelogenous Leukemia (AML).[4]

The LSD1 Signaling Pathway in Acute Myelogenous Leukemia

LSD1 is an enzyme that is frequently overexpressed in AML and plays a crucial role in the maintenance of leukemia stem cells.[5] It is a component of transcriptional repressor complexes, such as CoREST and NuRD, which suppress the expression of genes required for myeloid differentiation.[5] By inhibiting LSD1, the expression of myeloid lineage genes like CD11b and CD86 is activated, leading to a reduction in cell proliferation and the promotion of differentiation, thereby offering a therapeutic strategy for AML.[5][6]

LSD1_Pathway cluster_cell_outcome Cellular Outcome Differentiation Myeloid Differentiation Proliferation AML Cell Proliferation Differentiation->Proliferation Reduces 1H_pyrrolo_2_3_c_pyridine_derivative 1H_pyrrolo_2_3_c_pyridine_derivative LSD1 LSD1

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, a general synthetic approach for a related isomer involves the reaction of 2,3-dichloropyridine with pyrrolidinol in the presence of a base.[3]

For the synthesis of derivatives, such as the aforementioned LSD1 inhibitors, a common synthetic workflow would involve the initial synthesis of the core carboxylic acid, followed by standard amide coupling reactions.

General Workflow for Derivative Synthesis

experimental_workflow Start Starting Materials (e.g., Pyridine Precursors) Synthesis Synthesis of This compound Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Coupling Amide Coupling with Desired Amine Characterization->Coupling Final_Purification Final Product Purification Coupling->Final_Purification Biological_Assay Biological Assay (e.g., LSD1 Inhibition Assay) Final_Purification->Biological_Assay

This guide serves as a foundational resource for researchers and drug development professionals interested in the chemical properties and therapeutic applications of this compound. As research in this area continues to evolve, more detailed experimental data and protocols are anticipated to become available.

References

Elucidation of the Structure of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a key heterocyclic compound in medicinal chemistry. This molecule, also known as 6-azaindole-2-carboxylic acid, serves as a crucial intermediate in the synthesis of various kinase inhibitors for targeted cancer therapies.[1] Its rigid bicyclic structure is a valuable scaffold for developing selective modulators of cellular signaling pathways.

Molecular Structure and Properties

This compound possesses the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The structure consists of a pyridine ring fused to a pyrrole ring, with a carboxylic acid group attached at the 2-position of the pyrrole moiety.

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol [1]
CAS Number24334-20-1[1]
MDL NumberMFCD11506121[1]

Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0br s1HCOOH
~12.0br s1HN1-H
~8.8d1HH-7
~8.1d1HH-5
~7.5dd1HH-6
~7.2s1HH-3
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)
Chemical Shift (δ) ppmAssignment
~163C=O
~148C-7a
~145C-7
~130C-5
~128C-2
~120C-3a
~118C-6
~105C-3
Predicted Mass Spectrometry Data (ESI-MS)
m/zInterpretation
163.05[M+H]⁺
145.04[M+H - H₂O]⁺
117.04[M+H - H₂O - CO]⁺
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)Interpretation
3300-2500O-H stretch (carboxylic acid), N-H stretch
1700-1680C=O stretch (carboxylic acid dimer)
1630-1600C=C and C=N stretching
1450-1400C-N stretching
1300-1200C-O stretching, O-H bending

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a representative synthesis can be adapted from methods used for analogous 6-azaindole derivatives.[6][7][8][9] The following protocol outlines a plausible synthetic route.

Representative Synthesis of this compound

This synthesis involves the protection of the nitrogen on the pyrrolopyridine core, followed by lithiation and carboxylation, and subsequent deprotection.

Step 1: N-Protection of 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Dissolve 1H-pyrrolo[2,3-c]pyridine in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the N-Boc protected product by column chromatography.

Step 2: Lithiation and Carboxylation

  • Dissolve the N-Boc-1H-pyrrolo[2,3-c]pyridine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the 2-position of the pyrrole ring.

  • Stir the mixture at -78 °C for a specified time to ensure complete lithiation.

  • Bubble carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the carboxylic acid product with an appropriate organic solvent.

Step 3: Deprotection

  • Dissolve the N-Boc protected carboxylic acid in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

G Representative Synthesis Workflow A 1H-pyrrolo[2,3-c]pyridine B N-Boc-1H-pyrrolo[2,3-c]pyridine A->B Boc₂O, DMAP C 2-Lithio-N-Boc-1H-pyrrolo[2,3-c]pyridine B->C n-BuLi, THF, -78°C D N-Boc-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C->D 1. CO₂ 2. H₃O⁺ E This compound D->E TFA or HCl

A representative synthetic workflow for this compound.

Role in Kinase Inhibition and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-c]pyridine are known to be potent inhibitors of various protein kinases, playing a significant role in cancer therapy.[10][11] While the direct target of the parent carboxylic acid is not extensively documented, its derivatives have shown activity against kinases such as Fibroblast Growth Factor Receptors (FGFRs).

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Its aberrant activation is implicated in numerous cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs can effectively block downstream signaling.

FGFR_Signaling_Pathway Simplified FGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 1H-pyrrolo[2,3-c]pyridine -based Inhibitor Inhibitor->FGFR Inhibition

Simplified FGFR signaling pathway and the point of inhibition by pyrrolopyridine derivatives.

This guide provides a foundational understanding of the structural and synthetic aspects of this compound. Further experimental validation of the predicted spectroscopic data is encouraged to build a more complete profile of this important molecule. The exploration of its derivatives as kinase inhibitors continues to be a promising avenue for the development of novel cancer therapeutics.

References

In-Depth Technical Guide: 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 24334-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, with CAS number 24334-20-1, is a heterocyclic organic compound. It belongs to the pyrrolopyridine class of molecules, which are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular isomer, also known as 6-azaindole-2-carboxylic acid, serves as a crucial intermediate in the synthesis of more complex molecules, particularly kinase inhibitors for targeted cancer therapies and anti-inflammatory agents.[1] Its rigid bicyclic structure provides a valuable framework for the development of selective inhibitors of specific signaling pathways implicated in disease progression. The compound's scaffold is also instrumental in optimizing "drug-like" properties, such as solubility and metabolic stability, in novel therapeutic agents.[1]

While this core molecule is primarily a building block and not typically biologically active on its own, its derivatives have shown significant potential in modulating various cellular processes.

Physicochemical Properties

PropertyValueSource
CAS Number24334-20-1Multiple Sources
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol [1]
AppearanceWhite to off-white solidSupplier Data
StorageRoom temperature[1]

Synthesis and Derivatization Workflow

The following diagram illustrates a generalized workflow from a precursor to this compound, and its subsequent derivatization to form a biologically active kinase inhibitor.

G General Synthetic and Derivatization Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization to Kinase Inhibitor cluster_application Application start Pyridine Precursor step1 Ring Formation start->step1 Cyclization Reaction core This compound (CAS 24334-20-1) step1->core Carboxylation step2 Amide Coupling core->step2 Activation of Carboxylic Acid step3 Further Functionalization step2->step3 Introduction of Specific Moieties final Active Kinase Inhibitor step3->final Final Modification/Purification target Target Kinase final->target Binding pathway Inhibition of Signaling Pathway target->pathway effect Therapeutic Effect pathway->effect G Syk Inhibition in B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation and Survival downstream->proliferation inhibitor Pyrrolopyridine-based Syk Inhibitor inhibitor->Syk

References

An In-Depth Technical Guide to the Spectroscopic Data of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, an isomer of the requested 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. Due to the limited availability of detailed public spectroscopic data for this compound, this guide focuses on the well-characterized and closely related isomer, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This document provides a comprehensive overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data

The spectroscopic data for 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid provides a detailed fingerprint for its structural elucidation and purity assessment.

Table 1: 1H NMR Spectroscopic Data
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH)~12.0 (broad)Singlet-
H-3~7.0Singlet-
H-4~8.1Doublet of doublets8.0, 1.5
H-5~7.2Doublet of doublets8.0, 4.5
H-6~8.4Doublet of doublets4.5, 1.5
COOH~13.0 (broad)Singlet-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for azaindole scaffolds.

Table 2: 13C NMR Spectroscopic Data
Carbon Chemical Shift (δ, ppm)
C-2~163
C-3~110
C-3a~148
C-4~129
C-5~118
C-6~145
C-7a~128
COOH~165

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for azaindole scaffolds.

Table 3: IR Spectroscopic Data
Functional Group Vibrational Mode Wavenumber (cm-1) Intensity
O-H (Carboxylic Acid)Stretching2500-3300Broad, Strong
N-H (Pyrrole)Stretching~3100Medium
C=O (Carboxylic Acid)Stretching~1700Strong
C=C, C=N (Aromatic)Stretching1500-1600Medium-Strong

Note: IR data is characteristic for carboxylic acid-containing aromatic heterocyclic compounds.

Table 4: Mass Spectrometry Data
Ion m/z Relative Abundance (%)
[M]+162.04~100
[M-H2O]+144.03Variable
[M-COOH]+117.04Variable

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Synthesis Protocol: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This procedure is adapted from synthetic routes for analogous compounds.[1]

  • Dissolution: Dissolve ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • Precipitation and Isolation: The product, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water and then dry under vacuum to yield the pure product.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the dried product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

    • 1H NMR Analysis: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • 13C NMR Analysis: Acquire the carbon-13 NMR spectrum using the same sample.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a sample of the dried product as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: Record the IR spectrum over a range of 4000-400 cm-1.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Analysis: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and acquire the mass spectrum.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Verification Final Structural Verification Purity_Assessment->Final_Verification

Spectroscopic analysis workflow.

References

Spectroscopic and Spectrometric Characterization of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, and its derivatives are of significant interest in medicinal chemistry and drug development. These heterocyclic scaffolds are key components in the synthesis of various biologically active molecules, including kinase inhibitors for targeted cancer therapy and anti-inflammatory agents. A thorough understanding of their structural and physicochemical properties through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for the identification, characterization, and quality control of these compounds.

This technical guide provides an in-depth overview of the NMR and mass spectrometry data for 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Due to the limited availability of specific experimental data in the public domain for this exact isomer, this guide presents data for the closely related and well-characterized isomer, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , as a reference. Detailed experimental protocols applicable to the analysis of these compounds are also provided, along with visualizations of the molecular structure, a general analytical workflow, and a representative biological pathway.

Molecular Structure

The chemical structure of this compound is depicted below. The numbering of the atoms in the heterocyclic ring system is crucial for the assignment of NMR signals.

Caption: Chemical structure of this compound.

Spectroscopic and Spectrometric Data

¹H NMR Data (Reference Compound: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in compiled search results
¹³C NMR Data (Reference Compound: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
Chemical Shift (δ, ppm)Assignment
Data not available in compiled search results
Mass Spectrometry Data (Reference Compound: 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
m/zInterpretation
162.15[M]⁺ (Molecular Ion)
Specific fragmentation data not available in compiled search results

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for N-heterocyclic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Spectral Width (SW): Approximately 12-16 ppm to cover the entire proton chemical shift range.

    • Temperature: Standard probe temperature (e.g., 298 K).

3. ¹³C NMR Spectroscopy:

  • Instrument: Same as for ¹H NMR.

  • Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.

    • Spectral Width (SW): Approximately 200-240 ppm.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule. 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignments of complex structures.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture of these with water.

  • The solvent system should be compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI).

  • For ESI, the addition of a small amount of a modifier like formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode can improve ionization efficiency.

2. High-Resolution Mass Spectrometry (HRMS) using ESI:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system or direct infusion pump.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. For a carboxylic acid, both modes should be tested, though negative ion mode ([M-H]⁻) is often successful.

  • Parameters (Direct Infusion):

    • Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4.5 kV.

    • Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

    • Drying Gas (N₂): Temperature (e.g., 200-350 °C) and flow rate optimized for desolvation.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Use the accurate mass to calculate the elemental composition, which can confirm the molecular formula.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. For a carboxylic acid, a characteristic loss of CO₂ (44 Da) from the deprotonated molecular ion is often observed.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized heterocyclic compound like this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_characterization Structure Elucidation & Purity Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms structure Structure Confirmation nmr->structure purity Purity Determination nmr->purity ms->structure

Caption: General workflow for the synthesis and characterization of a chemical compound.

Representative Biological Pathway: Kinase Signaling Inhibition

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that can be a target for such inhibitors.

Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor 1H-pyrrolo[2,3-c]pyridine Derivative (Inhibitor) inhibitor->raf Inhibition

Caption: Representative kinase signaling pathway potentially targeted by pyrrolopyridine derivatives.

Conclusion

This technical guide provides a framework for the spectroscopic and spectrometric analysis of this compound. While specific experimental data for this compound remains elusive in publicly accessible literature, the provided data for a close isomer, along with detailed, adaptable experimental protocols, offers a solid foundation for researchers. The included visualizations of the molecular structure, analytical workflow, and a representative biological pathway serve to further aid in the understanding and investigation of this important class of heterocyclic compounds. As research in this area progresses, it is anticipated that more specific data for a wider range of pyrrolopyridine isomers will become available, further enriching the field of medicinal chemistry.

The Genesis and Evolution of Pyrrolo[2,3-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of the 6-Azaindole Core

Introduction

The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine has made it a valuable building block for the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of the pyrrolo[2,3-c]pyridine core, its synthetic evolution, and its emergence as a key pharmacophore in modern drug development, with a focus on its application as kinase inhibitors.

A Historical Perspective: The Dawn of Azaindoles

The discovery of the pyrrolo[2,3-c]pyridine core is not attributable to a single breakthrough but rather represents an evolutionary journey rooted in the broader exploration of azaindoles—indole bioisosteres where a carbon atom in the benzene ring is replaced by a nitrogen atom.

The early 20th century witnessed the pioneering work on the synthesis of indole and its derivatives. Seminal methods such as the Fischer indole synthesis (1883), the Reissert indole synthesis (1905), and the Madelung synthesis (1912) laid the foundational principles of indole chemistry. It was the adaptation of these classical methods to pyridine-containing precursors that paved the way for the synthesis of the various azaindole isomers.

While pinpointing the exact first synthesis of the unsubstituted 1H-pyrrolo[2,3-c]pyridine is challenging, early explorations into the chemistry of pyrrolopyridines were documented by chemists like Clemo and Holmes in the 1930s. Their work, and that of others such as Robson and Teague in the 1950s, demonstrated that established indole syntheses could be successfully applied to pyridine analogs, albeit often with modifications to account for the electronic differences imparted by the pyridine nitrogen. These early endeavors were crucial in establishing the fundamental reactivity and synthetic accessibility of the azaindole family, including the pyrrolo[2,3-c]pyridine scaffold.

The Synthetic Arsenal: From Classical Reactions to Modern Methodologies

The synthesis of the pyrrolo[2,3-c]pyridine core has evolved significantly over the decades, transitioning from harsh classical conditions to more versatile and efficient modern techniques.

Classical Synthetic Strategies

Several classical indole syntheses have been successfully adapted for the preparation of 6-azaindoles.

  • Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of a pyridylhydrazone. While effective for certain substituted 6-azaindoles, the electron-deficient nature of the pyridine ring can sometimes hinder the reaction.[1][2]

  • Madelung Synthesis: The intramolecular cyclization of an N-acyl-aminopyridine under strong basic conditions at high temperatures provides another route to 6-azaindoles. The harsh reaction conditions, however, can limit its applicability to robust substrates.[3]

  • Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitropyridine derivative. It has proven to be a more reliable method for the synthesis of various azaindoles, including the 6-azaindole scaffold.[4]

Modern Synthetic Innovations

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of pyrrolo[2,3-c]pyridines, offering milder reaction conditions and broader functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira, Suzuki, and Buchwald-Hartwig couplings have become indispensable tools for constructing the pyrrolo[2,3-c]pyridine core from appropriately functionalized pyridine and pyrrole precursors.[5]

  • Intramolecular Cyclization Strategies: Modern approaches often involve the construction of a substituted pyridine bearing a side chain that can undergo an intramolecular cyclization to form the fused pyrrole ring.

Pyrrolo[2,3-c]pyridines in Drug Discovery: A Focus on Kinase Inhibition

The pyrrolo[2,3-c]pyridine scaffold has emerged as a highly successful pharmacophore in the development of kinase inhibitors for the treatment of cancer and other diseases. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for inhibitor design.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of histones.[6] Its dysregulation is implicated in various cancers. Several potent and reversible LSD1 inhibitors based on the pyrrolo[2,3-c]pyridine scaffold have been developed.[6][7]

LSD1_Pathway cluster_0 Histone Tail cluster_1 LSD1 Complex H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 H3K4me2->LSD1 Demethylation FAD FAD LSD1->FAD Redox Reaction H3K4me1/me0 H3K4me1/me0 (Repressed Chromatin) LSD1->H3K4me1/me0 Results in Pyrrolo_Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Pyrrolo_Inhibitor->LSD1 Inhibits

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a component of the Mediator complex and plays a critical role in transcriptional regulation. It is an oncogene implicated in various cancers, including colorectal cancer, through its modulation of the Wnt/β-catenin signaling pathway.[8][9] Pyrrolo[2,3-c]pyridine derivatives have been identified as potent and selective CDK8 inhibitors.[8]

CDK8_WNT_Pathway cluster_0 Wnt Signaling OFF cluster_1 Wnt Signaling ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->beta_Catenin_P Phosphorylates Proteasome Proteasome beta_Catenin_P->Proteasome Degradation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor beta_Catenin_Stable Stable β-catenin Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression CDK8 CDK8 CDK8->beta_Catenin_Stable Phosphorylates & Enhances Activity Pyrrolo_Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Pyrrolo_Inhibitor->CDK8 Inhibits

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a driver in many cancers.[10][11] Pyrrolo[2,3-c]pyridine-based compounds have been developed as potent inhibitors of FGFRs.[10]

FGFR_Pathway cluster_0 Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS RAF RAF MEK MEK ERK ERK Transcription_Factors Transcription Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Pyrrolo_Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Pyrrolo_Inhibitor->FGFR Inhibits

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrrolo[2,3-c]pyridine derivatives against their respective kinase targets.

Table 1: Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors [6][7]

CompoundLSD1 IC₅₀ (nM)MV4;11 Cell Growth IC₅₀ (nM)H1417 Cell Growth IC₅₀ (nM)
46 (LSD1-UM-109) 3.10.61.1
GSK-354 13012212
Compound 49 1.90.72.3

Table 2: Pyrrolo[2,3-c]pyridine Derivatives as CDK8 Inhibitors [8]

CompoundCDK8 IC₅₀ (nM)
Compound 22 48.6

Table 3: Pyrrolo[2,3-c]pyridine Derivatives as FGFR Inhibitors [10]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Compound 1 1900---

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of the pyrrolo[2,3-c]pyridine core using classical methods.

Fischer Indole Synthesis of a 6-Azaindole Derivative

Fischer_Synthesis_Workflow Start Start: Pyridylhydrazine & Ketone/Aldehyde Step1 Step 1: Hydrazone Formation (Acid Catalyst, Heat) Start->Step1 Step2 Step 2: [10][10]-Sigmatropic Rearrangement Step1->Step2 Step3 Step 3: Cyclization & Aromatization (Loss of Ammonia) Step2->Step3 End End: Pyrrolo[2,3-c]pyridine Step3->End

Protocol:

  • Hydrazone Formation: To a solution of the appropriate pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding ketone or aldehyde (1.1 eq).

  • Add a catalytic amount of acid (e.g., acetic acid or sulfuric acid).

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

  • Cyclization: After formation of the hydrazone, add a stronger acid catalyst (e.g., polyphosphoric acid or zinc chloride).

  • Increase the temperature and continue to heat the mixture for several hours until the cyclization is complete.

  • Work-up: Cool the reaction mixture and pour it onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-azaindole derivative.

Bartoli Synthesis of a 7-Substituted-6-azaindole[2]

Bartoli_Synthesis_Workflow Start Start: Nitropyridine Derivative & Vinyl Grignard Reagent Step1 Step 1: Grignard Addition (Low Temperature) Start->Step1 Step2 Step 2: [10][10]-Sigmatropic Rearrangement Step1->Step2 Step3 Step 3: Cyclization & Aromatization (Aqueous Work-up) Step2->Step3 End End: Pyrrolo[2,3-c]pyridine Step3->End

Protocol:

  • Reaction Setup: To a solution of the ortho-substituted nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C.

  • Grignard Addition: Slowly add a solution of vinylmagnesium bromide (3.0 eq) in THF to the cooled reaction mixture.

  • Allow the reaction to stir at a low temperature (e.g., -40 °C to -20 °C) for several hours.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 7-substituted-6-azaindole.

Conclusion

The pyrrolo[2,3-c]pyridine scaffold has traversed a remarkable journey from its origins in classical heterocyclic chemistry to its current status as a cornerstone of modern drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical and biological properties, has solidified its importance as a privileged structure. The continued exploration of novel synthetic methodologies and the rational design of new derivatives targeting a range of biological targets promise to further expand the therapeutic potential of this versatile heterocyclic core. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological applications of the pyrrolo[2,3-c]pyridine scaffold is essential for the successful development of the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Solubility Profile of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on qualitative information inferred from structurally similar compounds and outlines detailed experimental protocols for its determination. This guide is intended to support researchers and drug development professionals in understanding and characterizing this molecule.

Executive Summary

Anticipated Solubility Profile

Direct quantitative solubility data for this compound has not been identified in public databases. However, the solubility of its isomers and related pyrrolopyridine derivatives can provide valuable insights into its likely behavior.

Table 1: Qualitative Solubility of Structural Analogues

CompoundCAS NumberReported Solubility
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acidN/ALess soluble in water; soluble in common organic solvents like ether and methanol.[2]
1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid156270-06-3Slightly soluble in water.[3][4] Insoluble in water at normal temperature, but soluble in organic solvents such as chloroform, methanol, and ethanol.[3]
A moderately active carboxylic acid derivative of 1H-pyrrolo[3,4-c]pyridineN/AShowed significantly improved solubility and microsomal metabolic stability compared to its ester and amide analogues.[5]

Based on this information, it is reasonable to hypothesize that this compound exhibits poor aqueous solubility, a common characteristic for many heterocyclic compounds. The presence of both a hydrogen bond donor (the pyrrole NH) and acceptor (the pyridine nitrogen and carboxylic acid), along with the carboxylic acid moiety itself, suggests that its solubility will be pH-dependent. At pH values above its pKa, the carboxylate form will predominate, which is expected to have higher aqueous solubility than the neutral form. Conversely, in acidic conditions, the pyridine nitrogen may become protonated, which could also influence solubility.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental protocols should be employed. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is often used in high-throughput screening during early drug discovery. It measures the concentration of a compound in solution after a short incubation period when a concentrated DMSO stock solution is added to an aqueous buffer. This method is fast but may overestimate the true solubility as it can lead to supersaturated solutions that have not yet precipitated.

3.1.1 Nephelometric Method

This method relies on detecting precipitate formation by measuring light scattering.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values)

    • Microtiter plates

    • Nephelometer

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).

    • Dispense the aqueous buffer into the wells of a microtiter plate.

    • Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.

    • Serially dilute the mixture across the plate to create a concentration gradient.

    • Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the light scattering in each well using a nephelometer.

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.

3.1.2 Direct UV/LC-MS Method

This method quantifies the concentration of the dissolved compound after removing any precipitate.

  • Materials:

    • Same as nephelometric method, plus:

    • Filter plates (e.g., 96-well format)

    • UV-Vis spectrophotometer or LC-MS system

  • Protocol:

    • Prepare samples in a microtiter plate as described for the nephelometric assay.

    • After incubation, separate the undissolved solid by filtration or centrifugation.

    • Transfer the supernatant (filtrate) to a new plate.

    • Quantify the concentration of the dissolved compound in the supernatant using a UV-Vis spectrophotometer (if the compound has a suitable chromophore) or by LC-MS for higher sensitivity and specificity. A standard curve is used for concentration determination.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard. It is measured by equilibrating an excess of the solid compound in a solvent over a longer period.

  • Materials:

    • Solid this compound

    • Selected aqueous and organic solvents

    • Vials

    • Shaker or rotator

    • Centrifuge and/or filters

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Protocol:

    • Add an excess amount of the solid compound to a vial containing the solvent of interest.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • After incubation, visually confirm the presence of undissolved solid.

    • Separate the solid from the solution by centrifugation and/or filtration.

    • Carefully collect the supernatant and dilute it with an appropriate solvent.

    • Quantify the concentration of the compound in the diluted supernatant using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

Visualization of Experimental Workflows and Concepts

The following diagrams illustrate the workflows for determining solubility and the role of solubility in the drug discovery pipeline.

G Workflow for Kinetic Solubility Determination cluster_prep Sample Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis prep1 Prepare 10-20 mM stock solution in DMSO prep3 Add stock solution to buffer prep1->prep3 prep2 Dispense aqueous buffer into microtiter plate prep2->prep3 inc Incubate for 1-2 hours at constant temperature prep3->inc sep Separate solid from solution (Filtration or Centrifugation) inc->sep quant Quantify dissolved compound in supernatant via UV-Vis or LC-MS sep->quant result Determine Kinetic Solubility (µg/mL or µM) quant->result

Caption: Workflow for Kinetic Solubility Determination.

G Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Separation & Analysis prep1 Add excess solid compound to solvent in a vial inc Agitate for 24-72 hours at constant temperature prep1->inc sep Separate solid from saturated solution (Centrifugation and/or Filtration) inc->sep quant Quantify compound in supernatant via HPLC-UV or LC-MS sep->quant result Determine Thermodynamic Solubility (µg/mL or µM) quant->result

Caption: Workflow for Thermodynamic Solubility Determination.

G The Role of Solubility in Drug Discovery cluster_discovery Early Discovery cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Development cluster_outcome Outcome discovery Compound Synthesis & High-Throughput Screening sol_screen Kinetic Solubility Assay (Is it soluble enough for HTS?) discovery->sol_screen lead_opt Structure-Activity Relationship (SAR) Studies sol_screen->lead_opt thermo_sol Thermodynamic Solubility (What is the true solubility?) lead_opt->thermo_sol adme In Vitro ADME Assays thermo_sol->adme formulation Formulation Development (How to deliver the drug?) thermo_sol->formulation preclinical In Vivo Efficacy & Toxicology Studies adme->preclinical bioavailability Oral Bioavailability preclinical->bioavailability formulation->preclinical

Caption: The Role of Solubility in the Drug Discovery Process.

Conclusion

While direct, quantitative solubility data for this compound is currently unavailable, a qualitative assessment based on its structural analogues suggests it is likely to have low aqueous solubility and higher solubility in organic solvents. For any research or development program involving this compound, experimental determination of its kinetic and thermodynamic solubility is imperative. The detailed protocols and workflows provided in this guide offer a robust framework for obtaining this critical physicochemical data, which will be essential for interpreting biological assay results, guiding medicinal chemistry efforts, and informing future formulation development.

References

Physical and chemical characteristics of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, also known as 6-azaindole-2-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, and its crucial role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The compound's structure is valuable for optimizing drug-like properties such as solubility and metabolic stability.[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 24334-20-1[1][2]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance Solid
Melting Point 194-195 °C
Boiling Point 471.1 °C at 760 mmHg
Density 1.506 g/cm³[3]
Purity 90-98% (Varies by supplier)[1]
Storage Room temperature[1]

Role in Drug Discovery and Development

The 1H-pyrrolo[2,3-c]pyridine core is a recognized pharmacophore, particularly in the design of kinase inhibitors for targeted cancer therapies.[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as inhibitors for various kinases, including:

  • Traf2- and Nck-interacting kinase (TNIK) : The broader 1H-pyrrolo[2,3-b]pyridine scaffold has shown high inhibitory activity on TNIK.[4]

  • Phosphodiesterase 4B (PDE4B) : Carboxamide derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent PDE4B inhibitors.[5]

  • Haspin Kinase : The related pyrroloisoquinoline scaffold has been used to develop potent inhibitors of Haspin kinase.[6]

The general mechanism involves the small molecule inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes tumor growth. The pyrrolopyridine core often serves to form key hydrogen bond interactions within the hinge region of the kinase active site.

Kinase_Inhibitor_Pathway cluster_0 Normal Kinase Signaling cluster_1 Inhibited Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Phosphorylation Phosphorylation Receptor->Phosphorylation ATP_in ATP ATP_in->Phosphorylation Substrate_in Substrate Protein Substrate_in->Phosphorylation Substrate_out Phosphorylated Substrate Phosphorylation->Substrate_out Response_in Cellular Response (e.g., Proliferation) Substrate_out->Response_in Inhibitor Kinase Inhibitor (e.g., Pyrrolopyridine Derivative) Receptor_blocked Receptor Tyrosine Kinase (RTK) Inhibitor->Receptor_blocked No_P Phosphorylation Blocked Receptor_blocked->No_P No_Response No Cellular Response No_P->No_Response ATP_blocked ATP ATP_blocked->No_P Substrate_blocked Substrate Protein Substrate_blocked->No_P

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Protocols

General Synthesis Approach

For instance, a synthetic route might involve the saponification (hydrolysis) of a corresponding ester precursor (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) using a base like sodium hydroxide (NaOH) in a mixture of solvents such as methanol and water.[5] The resulting carboxylate salt is then neutralized with acid to yield the final carboxylic acid product.

Synthesis_Workflow start Start: Precursor (e.g., Ester) reaction Reaction: Base-mediated hydrolysis (Saponification) start->reaction 1. Add Base (e.g., NaOH) in MeOH/H₂O workup Work-up: Acidification (Neutralization) reaction->workup 2. Add Acid (e.g., HCl) to pH ~4 extraction Extraction with Organic Solvent workup->extraction 3. Isolate Crude Product purification Purification: Recrystallization or Chromatography extraction->purification 4. Remove Impurities analysis Analysis: NMR, LC-MS, HPLC purification->analysis 5. Characterize Purity & Identity product Final Product: 1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid analysis->product 6. Obtain Final Compound

Caption: General experimental workflow for the synthesis and purification of the title compound.

Analytical Characterization

The identity and purity of synthesized this compound and its derivatives are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound and any intermediates.[7]

  • Spectrophotometry : UV spectrophotometric methods can be used to study reaction kinetics, particularly in reactions involving the carboxylic acid group.[8]

Safety Information

This compound is classified as a warning-level hazard. Based on available safety data, the compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

Potential Biological Targets of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine core, a significant heterocyclic scaffold, has garnered substantial attention in medicinal chemistry due to its versatile biological activities. This technical guide consolidates the current understanding of the potential biological targets of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways. While much of the existing research has focused on the broader class of pyrrolopyridine derivatives, the insights gleaned are invaluable for directing future drug discovery efforts centered on the 1H-pyrrolo[2,3-c]pyridine scaffold.

Overview of Biological Activities

Derivatives of the pyrrolopyridine nucleus have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development in several key areas:

  • Oncology: A primary focus of research has been the development of pyrrolopyridine derivatives as inhibitors of various protein kinases implicated in cancer progression.

  • Antiviral Infections: This scaffold has been explored for its potential to inhibit viral replication, with studies targeting key viral enzymes.

  • Inflammatory Diseases: The anti-inflammatory properties of these compounds are linked to their ability to modulate specific enzymes involved in inflammatory pathways.

  • Metabolic Disorders: Certain derivatives have been investigated for their role in modulating proteins involved in metabolic regulation.

Key Biological Targets and Quantitative Data

The following sections detail the specific biological targets identified for derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold and related isomers. The quantitative data, primarily IC50 values, are summarized for comparative analysis.

Kinase Inhibition in Oncology

Pyrrolopyridine derivatives have emerged as potent inhibitors of several kinases that are critical for tumor cell growth, proliferation, and survival.

Table 1: Inhibitory Activity of Pyrrolopyridine Derivatives against Cancer-Related Kinases

Compound/Derivative ClassTarget KinaseIC50 ValueCell Line/Assay ConditionsReference
1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR17 nMEnzymatic Assay[1][2]
FGFR29 nMEnzymatic Assay[1][2]
FGFR325 nMEnzymatic Assay[1][2]
FGFR4712 nMEnzymatic Assay[1][2]
1H-pyrrolo[2,3-b]pyridine derivative 22 CDK848.6 nMKinase Activity Assay[3]
1H-pyrrolo[3,2-c]pyridine derivative 10t Tubulin (Colchicine-binding site)0.12 µMHeLa Cells (Antiproliferative)[4][5]
1H-pyrrolo[3,2-c]pyridine derivatives 9a-c, f Various Melanoma Cell Lines2-digit nMNCI-9 Melanoma Cell Line Panel[6]
1H-pyrrolo[2,3-b]pyridine derivativesTNIKpIC50 range: 7.37 to 9.92Colorectal Cancer Cells

Signaling Pathway: FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis. Inhibition of FGFR signaling can block downstream pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, thereby impeding cell proliferation and survival.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 4h) Inhibitor->FGFR

FGFR Signaling Pathway and Point of Inhibition.

Antiviral Activity

The pyrrolopyridine scaffold has been utilized in the development of inhibitors targeting viral enzymes essential for replication.

Table 2: Inhibitory Activity of Pyrrolopyridine Derivatives against Viral Targets

Compound/Derivative ClassTarget EnzymeIC50 ValueVirusReference
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 25 SARS-CoV-2 MproLow µMSARS-CoV-2[7]
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine 29 SARS-CoV-2 MproLow µMSARS-CoV-2[7]
7H-pyrrolo[2,3-d]pyrimidine 4a SARS-CoV-2 Mac16.1 µMSARS-CoV-2[8]
7H-pyrrolo[2,3-d]pyrimidine 4b SARS-CoV-2 Mac114.14 µMSARS-CoV-2[8]
1H-pyrrolo[3,4-c]pyridine derivativesHIV-1 Integrase6-22 µMHIV-1[9]

Experimental Workflow: SARS-CoV-2 Mpro Inhibition Assay

The discovery of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle, often follows a structured workflow from synthesis to biological evaluation.

Mpro_Workflow start Design & Synthesis of Pyrrolopyrimidine Derivatives docking In Silico Docking against Mpro start->docking in_vitro_assay In Vitro Mpro Enzymatic Assay start->in_vitro_assay docking->in_vitro_assay ic50 Determine IC50 Values in_vitro_assay->ic50 cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) ic50->cytotoxicity antiviral_assay Cell-based Antiviral Assay (% Inhibition) ic50->antiviral_assay lead_id Lead Compound Identification (High Potency, Low Toxicity) cytotoxicity->lead_id antiviral_assay->lead_id optimization Further Optimization lead_id->optimization

Workflow for Identification of SARS-CoV-2 Mpro Inhibitors.

Modulation of Other Key Biological Targets

The versatility of the pyrrolopyridine scaffold extends to other target classes, including enzymes involved in inflammation and metabolic regulation.

Table 3: Activity of Pyrrolopyridine Derivatives against Various Biological Targets

Compound/Derivative ClassTargetIC50 ValueBiological ContextReference
1H-pyrrolo[2,3-b]pyridine-2-carboxamide 11h PDE4B0.14 µMInflammation[10]
1H-pyrrolo[2,3-c]pyridin-2-yl methanone 69 RBP4Not specified (potent antagonist)Metabolic Disease[11]
1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivativesInhA4.5–9.5 µMTuberculosis[9]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summaries of methodologies commonly employed in the evaluation of pyrrolopyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Dispense the test compound at various concentrations into a 96- or 384-well plate. b. Add the kinase and substrate to the wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO). Determine the IC50 value by fitting the dose-response curve using non-linear regression.

Scintillation Proximity Assay (SPA) for RBP4 Binding

This assay measures the binding of a radiolabeled ligand to its target protein.[11]

  • Reagents and Materials: ³H-retinol, streptavidin-coated SPA beads, biotinylated Retinol-Binding Protein 4 (RBP4), test compounds, and an appropriate assay buffer.

  • Procedure: a. In a 96-well plate, combine ³H-retinol, biotinylated RBP4, and the test compound at varying concentrations. b. Add the streptavidin-coated SPA beads. The biotinylated RBP4 will bind to the beads. c. Incubate to allow binding to reach equilibrium. d. When ³H-retinol binds to the RBP4 on the beads, the emitted beta particles will excite the scintillant in the beads, producing light. Unbound ³H-retinol will be too far away to cause a signal. e. Measure the light output using a scintillation counter.

  • Data Analysis: A decrease in the signal indicates displacement of ³H-retinol by the test compound. Calculate the IC50 value from the dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). c. Add MTT solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Incubate for a few hours to allow formazan formation. e. Add the solubilizing agent to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to a control (vehicle-treated cells) and determine the IC50 value.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-c]pyridine scaffold and its related isomers represent a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of important biological targets. The data compiled in this guide highlight the significant potential of these compounds in oncology, virology, and inflammatory diseases. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR for each target class to guide the design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models to translate in vitro activity to in vivo efficacy.

  • Exploration of New Targets: Expanding the scope of biological screening to identify novel targets for this versatile scaffold.

By leveraging the existing knowledge base and employing rational drug design strategies, the this compound scaffold holds considerable promise for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid from ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, notably kinase inhibitors for targeted cancer therapy.[1] The structural scaffold of 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is of significant interest to drug development professionals due to its presence in molecules that modulate critical biological pathways. This application note provides a detailed protocol for the synthesis of this compound via the saponification of its corresponding ethyl ester, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate.

Principle of the Method

The synthesis is achieved through the base-catalyzed hydrolysis (saponification) of the ethyl ester. In this reaction, a hydroxide source, such as sodium hydroxide or potassium hydroxide, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the desired carboxylic acid which can then be isolated. The choice of base and solvent system is critical for achieving high yields and purity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the saponification of heterocyclic esters, based on established chemical literature. These parameters can be used as a starting point for the optimization of the synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Starting Material Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylateEthyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylateEthyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)Lithium Hydroxide (LiOH)
Solvent Methanol/WaterEthanol/WaterTetrahydrofuran/Water
Temperature RefluxRoom Temperature50 °C
Reaction Time 2-4 hours12-18 hours6-8 hours
Typical Yield >90%>90%>90%
Purity (by HPLC) >95%>95%>95%

Experimental Protocol

This protocol details the synthesis of this compound from ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate using sodium hydroxide.

Materials:

  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).

  • Addition of Base: To the stirring solution, add sodium hydroxide (2-3 equivalents) portion-wise.

  • Saponification: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 2M hydrochloric acid. The product will precipitate as a solid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate dissolve Dissolve in Methanol/Water start->dissolve add_base Add NaOH dissolve->add_base reflux Heat to Reflux (2-4h) add_base->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Methanol (Rotovap) cool->evaporate acidify Acidify with 2M HCl to pH 3-4 evaporate->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry isolate Isolate Product (Evaporation) wash_dry->isolate end_product End: this compound isolate->end_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Inhibition

signaling_pathway Mechanism of Action of Kinase Inhibitors Derived from this compound cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., FGFR) kinase Kinase Domain receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor 1H-pyrrolo[2,3-c]pyridine -based Kinase Inhibitor inhibitor->kinase Inhibition

Caption: Inhibition of kinase signaling by 1H-pyrrolo[2,3-c]pyridine derivatives.

References

Application Notes and Protocols for Reductive Cyclization in 1H-Pyrrolo[2,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of reductive cyclization strategies for the synthesis of the 1H-pyrrolo[2,3-c]pyridine scaffold, a core structural motif in numerous biologically active compounds. The following sections detail established protocols, present key quantitative data for comparison, and illustrate the underlying chemical logic and workflows.

Introduction to Reductive Cyclization for 1H-Pyrrolo[2,3-c]pyridine Synthesis

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its synthesis is of significant interest, and reductive cyclization represents a robust and versatile approach. This method typically involves the chemical reduction of a nitro group on a pyridine ring that is ortho to a substituent containing a latent or overt carbon-carbon double bond or its equivalent. The reduction of the nitro group to an amino group is immediately followed by an intramolecular cyclization to form the fused pyrrole ring.

Commonly employed reducing agents for this transformation include metals in acidic media, such as iron in acetic acid (Fe/AcOH), tin(II) chloride (SnCl₂), and catalytic hydrogenation (H₂/catalyst). The choice of reducing agent can be critical and is often dictated by the presence of other functional groups in the starting material.

Key Reductive Cyclization Methods and Protocols

Method 1: Iron-Mediated Reductive Cyclization

This method is a classical and widely used approach for the reduction of nitroarenes and subsequent cyclization. It is particularly useful for substrates that may be sensitive to catalytic hydrogenation.

General Reaction Scheme:

Figure 1: General workflow for iron-mediated reductive cyclization.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [1]

This protocol describes the synthesis of a substituted 1H-pyrrolo[3,2-c]pyridine, which is analogous to the synthesis of 1H-pyrrolo[2,3-c]pyridines.

  • Materials:

    • (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide (13.8 mmol, 3.97 g)

    • Iron powder (55.7 mmol, 3.11 g)

    • Acetic acid (80 mL)

    • Aqueous sodium carbonate

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a suitable reaction vessel, add (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide, iron powder, and acetic acid.

    • Stir the reaction mixture at 100 °C for 5 hours.

    • After cooling, filter the reaction mixture and concentrate it in vacuo.

    • Adjust the pH of the residue to 8 with aqueous sodium carbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by a suitable method (e.g., column chromatography) to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data Summary:

MethodStarting MaterialReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Fe-mediated(E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxideFeAcetic Acid1005N/A[1]
Method 2: Tin(II) Chloride Reductive Cyclization

Tin(II) chloride is another effective reagent for the reduction of nitro groups in the presence of other reducible functionalities. It is often used in acidic or alcoholic solvents.

General Reaction Scheme:

G Start 2-Substituted-3-nitropyridine Intermediate [Amino Intermediate] Start->Intermediate Reduction Reagents SnCl2·2H2O Ethanol/HCl Product 1H-Pyrrolo[2,3-c]pyridine Intermediate->Product Intramolecular Cyclization

Figure 2: Pathway of SnCl2-mediated reductive cyclization.

Experimental Protocol (General):

While a specific protocol for 1H-pyrrolo[2,3-c]pyridine was not found, a general procedure for the reduction of a nitro group and subsequent cyclization using SnCl₂ is as follows:

  • Materials:

    • Substituted nitropyridine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or other suitable solvent

    • Concentrated Hydrochloric Acid (optional, to maintain acidic conditions)

    • Sodium bicarbonate or other base for neutralization

    • Ethyl acetate or other extraction solvent

  • Procedure:

    • Dissolve the substituted nitropyridine in ethanol.

    • Add a solution of tin(II) chloride dihydrate in ethanol (or add it portion-wise).

    • If necessary, add concentrated hydrochloric acid to maintain an acidic environment.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary:

MethodStarting MaterialReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
SnCl₂-mediatedGeneral NitropyridineSnCl₂·2H₂OEthanolRT - RefluxVariableVariableGeneral Method
Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. However, it may not be suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or certain protecting groups.

General Reaction Scheme:

G cluster_input Inputs cluster_process Process cluster_output Output Start 2-Substituted-3-nitropyridine Reaction Catalytic Hydrogenation & Intramolecular Cyclization Start->Reaction Reagents H2 (gas) Pd/C or PtO2 Reagents->Reaction Product 1H-Pyrrolo[2,3-c]pyridine Reaction->Product

Figure 3: Workflow for catalytic hydrogenation and cyclization.

Experimental Protocol (General):

  • Materials:

    • Substituted nitropyridine

    • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

    • Ethanol, Methanol, or Ethyl Acetate

    • Hydrogen gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the substituted nitropyridine in a suitable solvent in a flask equipped with a stir bar.

    • Carefully add the catalyst (e.g., 10% Pd/C, typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product as needed.

Quantitative Data Summary:

MethodStarting MaterialCatalystSolventPressureTemp. (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationGeneral NitropyridinePd/C or PtO₂EtOH, MeOH, or EtOAc1 atm - 50 psiRTVariableVariableGeneral Method

Characterization Data

The following table summarizes representative spectroscopic data for pyrrolopyridine derivatives. While specific data for the parent 1H-pyrrolo[2,3-c]pyridine is not provided in the search results, the data for related isomers can be used for comparative purposes.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[1]
4-Amino-6-oxo-1,2-diphenyl-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile12.01 (s, 2H, NH₂), 7.08-7.44 (m, 9H, Ar-H), 6.83 (1H-pyrrole), 2.49 (s, 3H, CH₃-C=O), 2.26 (s, 3H, CH₃)158.99, 153.48, 150.00, 135.97-130.05, 129.03-127.99, 106.10, 101.98, 21.14, 20.71[2]

Conclusion

Reductive cyclization is a powerful and frequently employed strategy for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core and its isomers. The choice of the specific method, particularly the reducing agent, should be carefully considered based on the overall synthetic route and the functional group tolerance of the substrate. The protocols provided herein for related isomers serve as a strong foundation for the development of synthetic routes to novel 1H-pyrrolo[2,3-c]pyridine derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve high yields and purity.

References

Application Notes and Protocols: Fischer Indole Synthesis for 6-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including potent kinase inhibitors. The Fischer indole synthesis, a classic method for indole formation, can be effectively applied to the synthesis of 6-azaindole derivatives. However, the electron-deficient nature of the pyridine ring can pose challenges. Recent studies have demonstrated that this approach is particularly efficient for the formation of 6-azaindoles when the starting pyridylhydrazine bears an electron-donating group.[1][2]

These application notes provide detailed methodologies for the synthesis of 6-azaindole derivatives via the Fischer indole synthesis, including the preparation of a key precursor and examples with various carbonyl compounds. Additionally, the role of 6-azaindole derivatives as Janus Kinase (JAK) inhibitors and the corresponding signaling pathway are discussed.

Data Presentation: Reaction Conditions and Yields for 6-Azaindole Synthesis

The following table summarizes the reaction conditions and corresponding yields for the Fischer indole synthesis of various 5-methoxy-6-azaindole derivatives, starting from (4-methoxypyridin-3-yl)hydrazine.

EntryCarbonyl CompoundAcid CatalystSolventReaction Time (h)Temperature (°C)ProductYield (%)
1CyclohexanoneH₂SO₄ (4% aq.)Water2Reflux8-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole85
2ValeraldehydeH₂SO₄ (4% aq.)Water2Reflux5-Methoxy-2-propyl-1H-pyrrolo[2,3-c]pyridine82
3AcetoneH₂SO₄ (4% aq.)Water2Reflux5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine78
4PropiophenoneH₂SO₄ (4% aq.)Water3Reflux5-Methoxy-2-phenyl-3-methyl-1H-pyrrolo[2,3-c]pyridine75

Experimental Protocols

Protocol 1: Synthesis of (4-Methoxypyridin-3-yl)hydrazine Hydrochloride

This protocol describes the synthesis of the key pyridylhydrazine precursor required for the subsequent Fischer indole synthesis.

Materials:

  • 4-Methoxy-3-aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a round-bottom flask, dissolve 4-methoxy-3-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C (ice bath).

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1 hour at room temperature.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by ethanol and then diethyl ether.

  • Dry the product under vacuum to yield (4-methoxypyridin-3-yl)hydrazine hydrochloride as a solid.

Protocol 2: General Procedure for the Fischer Indole Synthesis of 5-Methoxy-6-azaindole Derivatives

This protocol outlines the acid-catalyzed cyclization of (4-methoxypyridin-3-yl)hydrazine with a carbonyl compound.

Materials:

  • (4-Methoxypyridin-3-yl)hydrazine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sulfuric Acid (H₂SO₄), 4 wt% aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-methoxypyridin-3-yl)hydrazine hydrochloride in the 4 wt% aqueous sulfuric acid solution.

  • Addition of Carbonyl: Add the corresponding aldehyde or ketone to the reaction mixture.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 6-azaindole derivative.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials Pyridylhydrazine Pyridylhydrazine Hydrazone_Formation Hydrazone Formation Pyridylhydrazine->Hydrazone_Formation Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone_Formation Hydrazone Pyridylhydrazone Hydrazone_Formation->Hydrazone Tautomerization Tautomerization Hydrazone->Tautomerization Enehydrazine Enehydrazine Tautomerization->Enehydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Diimine Di-imine Intermediate Sigmatropic_Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Aromatization Aromatization (-NH3) Aminal->Aromatization Azaindole 6-Azaindole Aromatization->Azaindole

Caption: Mechanism of the Fischer Indole Synthesis for 6-Azaindoles.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve Hydrazine in Acid - Add Carbonyl Compound Start->Reaction_Setup Heating Heating to Reflux Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup: - Neutralization (NaHCO3) - Extraction (EtOAc) Monitoring->Workup Reaction Complete Purification Purification: - Drying (Na2SO4) - Concentration - Column Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization End Pure 6-Azaindole Characterization->End JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor 6-Azaindole JAK Inhibitor Inhibitor->JAK Inhibition

References

Palladium-Catalyzed Synthesis of Pyrrolopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolopyridines, also known as azaindoles, are a critical class of nitrogen-containing heterocyclic compounds. They are considered bioisosteres of indoles and are integral scaffolds in numerous pharmaceutical agents due to their diverse biological activities. The incorporation of a pyridine ring modifies the electronic properties of the indole core, enhancing its capacity for molecular interactions with biological targets. Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis and functionalization of the pyrrolopyridine nucleus, offering high efficiency, broad functional group tolerance, and excellent regioselectivity.

This document provides detailed application notes and experimental protocols for three robust palladium-catalyzed methods for the synthesis of substituted pyrrolopyridines:

  • Two-Step Sonogashira Coupling and C-N Cyclization for the synthesis of 2-substituted 7-azaindoles.

  • One-Pot Cascade C-N Cross-Coupling/Heck Reaction for the synthesis of 2-substituted 4-azaindoles.

  • Larock Heteroannulation for the synthesis of 2,3-disubstituted 7-azaindoles.

Additionally, a protocol for the further functionalization of the pyrrolopyridine core via Suzuki coupling is provided.

Method 1: Two-Step Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and C-N Cyclization

This method provides a practical and straightforward route to various 2-substituted 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) starting from 2-amino-3-iodopyridine. The first step is a Sonogashira coupling, followed by a base-mediated intramolecular C-N cyclization, facilitated by the use of 18-crown-6.[1]

Logical Workflow

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular C-N Cyclization A 2-Amino-3-iodopyridine C Pd(PPh3)2Cl2, CuI, Et3N A->C B Terminal Alkyne B->C D 2-Amino-3-(alkynyl)pyridine Intermediate C->D E 2-Amino-3-(alkynyl)pyridine Intermediate F t-BuOK, 18-crown-6, Toluene E->F G 2-Substituted 7-Azaindole F->G

Caption: Workflow for the two-step synthesis of 2-substituted 7-azaindoles.

Quantitative Data

Table 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Various Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95
21-Hexyne2-Amino-3-(hex-1-ynyl)pyridine92
3Cyclohexylacetylene2-Amino-3-(cyclohexylethynyl)pyridine90
43,3-Dimethyl-1-butyne2-Amino-3-(3,3-dimethylbut-1-ynyl)pyridine88

Table 2: C-N Cyclization of 2-Amino-3-(alkynyl)pyridine Intermediates

EntryIntermediateProductYield (%)
12-Amino-3-(phenylethynyl)pyridine2-Phenyl-7-azaindole98
22-Amino-3-(hex-1-ynyl)pyridine2-Butyl-7-azaindole95
32-Amino-3-(cyclohexylethynyl)pyridine2-Cyclohexyl-7-azaindole96
42-Amino-3-(3,3-dimethylbut-1-ynyl)pyridine2-(tert-Butyl)-7-azaindole93
Experimental Protocols

Protocol 1.1: General Procedure for Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in triethylamine (5 mL), add the corresponding terminal alkyne (1.2 mmol).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 2-amino-3-(alkynyl)pyridine intermediate.

Protocol 1.2: General Procedure for Intramolecular C-N Cyclization

  • To a solution of the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in dry toluene (10 mL), add potassium tert-butoxide (t-BuOK, 1.2 mmol).

  • Add 18-crown-6 (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to 65 °C and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 2-substituted 7-azaindole.

Method 2: One-Pot Cascade Synthesis of 2-Substituted 4-Azaindoles

This efficient one-pot method allows for the synthesis of substituted 4-azaindoles (1H-pyrrolo[3,2-b]pyridines) through a palladium-catalyzed cascade C-N cross-coupling/Heck reaction between an amino-o-bromopyridine and an alkenyl bromide.[2] This approach directly assembles the bicyclic core while introducing a substituent at the 2-position.

Reaction Pathway

A Amino-o-bromopyridine C Pd(OAc)2, Xantphos, Cs2CO3, 1,4-Dioxane A->C B Alkenyl Bromide B->C D [Intermediate via C-N Coupling] C->D C-N Coupling E [Intermediate via Heck Cyclization] D->E Intramolecular Heck Reaction F 2-Substituted 4-Azaindole E->F Isomerization

Caption: Cascade synthesis of 2-substituted 4-azaindoles.

Quantitative Data

Table 3: Synthesis of 2-Substituted 4-Azaindoles via Cascade Reaction

EntryAmino-o-bromopyridineAlkenyl BromideProductYield (%)
12-Amino-3-bromopyridine(E)-(2-bromovinyl)benzene2-Phenyl-4-azaindole78
22-Amino-3-bromopyridine1-bromo-2-methylprop-1-ene2-Isopropyl-4-azaindole65
34-Amino-3-bromopyridine(E)-(2-bromovinyl)benzene2-Phenyl-6-azaindole72
42-Amino-3-bromo-5-methylpyridine(E)-(2-bromovinyl)benzene5-Methyl-2-phenyl-4-azaindole81
Experimental Protocol

Protocol 2.1: General Procedure for One-Pot Cascade Synthesis

  • To a flame-dried Schlenk tube, add the amino-o-bromopyridine (1.0 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the alkenyl bromide (1.2 mmol) and anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 2-substituted 4-azaindole.

Method 3: Larock Heteroannulation for the Synthesis of 2,3-Disubstituted 7-Azaindoles

The Larock indole synthesis is a powerful heteroannulation reaction that utilizes a palladium catalyst to construct indoles from an o-iodoaniline and a disubstituted alkyne. This methodology can be effectively applied to the synthesis of 2,3-disubstituted 7-azaindoles using 2-amino-3-iodopyridine as the starting material.[3]

Catalytic Cycle

Larock_Cycle center Pd(0) A Oxidative Addition center->A 2-Amino-3-iodopyridine B Coordination & Insertion A->B Disubstituted Alkyne C Intramolecular C-N Coupling B->C D Reductive Elimination C->D D->center 2,3-Disubstituted 7-Azaindole

Caption: Simplified catalytic cycle for the Larock heteroannulation.

Quantitative Data

Table 4: Larock Heteroannulation for 2,3-Disubstituted 7-Azaindoles

EntryAlkyneProductYield (%)
1Diphenylacetylene2,3-Diphenyl-7-azaindole85
21,2-bis(4-methoxyphenyl)acetylene2,3-bis(4-Methoxyphenyl)-7-azaindole82
31-Phenyl-1-propyne2-Methyl-3-phenyl-7-azaindole75
43-Hexyne2,3-Diethyl-7-azaindole70
Experimental Protocol

Protocol 3.1: General Procedure for Larock Heteroannulation

  • In a sealable reaction vessel, combine 2-amino-3-iodopyridine (1.0 mmol), the disubstituted alkyne (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add lithium chloride (LiCl, 1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2,3-disubstituted 7-azaindole.

Functionalization of the Pyrrolopyridine Core: Suzuki Coupling

Once the pyrrolopyridine core is synthesized, further diversification can be achieved through palladium-catalyzed cross-coupling reactions. The Suzuki coupling is a versatile method for introducing aryl, heteroaryl, or alkyl groups at a halogenated position.

General Scheme

A Halogenated Pyrrolopyridine C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Boronic Acid or Ester B->C D Substituted Pyrrolopyridine C->D

Caption: Suzuki coupling for functionalization of pyrrolopyridines.

Experimental Protocol

Protocol 4.1: General Procedure for Suzuki Coupling

  • In a round-bottom flask, dissolve the halogenated pyrrolopyridine (e.g., 6-bromo-4-azaindole, 1.0 mmol) and the appropriate boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add potassium carbonate (K₂CO₃, 3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 90-100 °C for 6-12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water (15 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired substituted pyrrolopyridine.[2]

References

Application Notes and Protocols for the Functionalization of the 1H-Pyrrolo[2,3-c]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom imparts unique physicochemical properties, such as the ability to form additional hydrogen bonds with biological targets.[1] This has led to the development of numerous potent and selective inhibitors of various protein kinases and other enzymes, with applications in oncology, inflammation, and neurodegenerative diseases.

This document provides detailed protocols for the functionalization of the 1H-pyrrolo[2,3-c]pyridine ring system, enabling the synthesis of diverse derivatives for drug discovery and chemical biology research.

I. General Workflow for Functionalization

The functionalization of the 1H-pyrrolo[2,3-c]pyridine core can be approached through a variety of synthetic strategies, including direct C-H functionalization, halogenation followed by cross-coupling, and modification of pre-functionalized starting materials. A general workflow is depicted below.

G cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_intermediates Key Intermediates cluster_coupling Cross-Coupling Reactions cluster_final Final Products start 1H-Pyrrolo[2,3-c]pyridine N_func N-Functionalization (Alkylation, Arylation) start->N_func Halogenation Halogenation (NBS, NCS) start->Halogenation CH_Activation Direct C-H Functionalization (Pd, Rh catalysis) start->CH_Activation N_sub N-Substituted 1H-Pyrrolo[2,3-c]pyridine N_func->N_sub Halo_pyrrolo Halo-1H-Pyrrolo[2,3-c]pyridine Halogenation->Halo_pyrrolo final Diverse Functionalized 1H-Pyrrolo[2,3-c]pyridines CH_Activation->final N_sub->Halogenation N_sub->CH_Activation Suzuki Suzuki Coupling (Boronic acids/esters) Halo_pyrrolo->Suzuki Sonogashira Sonogashira Coupling (Terminal alkynes) Halo_pyrrolo->Sonogashira Heck Heck Coupling (Alkenes) Halo_pyrrolo->Heck Buchwald Buchwald-Hartwig Amination (Amines) Halo_pyrrolo->Buchwald Suzuki->final Sonogashira->final Heck->final Buchwald->final

General workflow for the functionalization of 1H-pyrrolo[2,3-c]pyridine.

II. Experimental Protocols

A. Halogenation of the 1H-Pyrrolo[2,3-c]pyridine Ring

Halogenated 1H-pyrrolo[2,3-c]pyridines are versatile intermediates for a wide range of cross-coupling reactions. Bromination and chlorination are the most common halogenation reactions.

Protocol 1: Bromination at the C3 Position

This protocol describes the regioselective bromination of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a related isomer, at the C3 position using N-bromosuccinimide (NBS). The same principle can be applied to 1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 1H-Pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.

Table 1: Summary of Halogenation Reactions

PositionHalogenating AgentSolventTemperature (°C)Yield (%)Reference
C3NBSDMF0~90[2]
C3NCSDMF0~85[3]
B. Palladium-Catalyzed Cross-Coupling Reactions

Protocol 2: Sonogashira Coupling of 3-Iodo-1H-pyrrolo[2,3-c]pyridine

This protocol details the coupling of a halogenated 1H-pyrrolo[2,3-c]pyridine with a terminal alkyne.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-c]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of DMF and TEA (4:1), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Stir the mixture at room temperature for 12-24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 3-alkynyl-1H-pyrrolo[2,3-c]pyridine.

Table 2: Representative Cross-Coupling Reactions and Yields

Coupling ReactionHalide PositionCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
SonogashiraC5-IodoTerminal AlkynesPdCl₂(PPh₃)₂, CuIEt₃NDMF60-95[4][5]
Suzuki-MiyauraC4-BromoArylboronic acidsPd(OAc)₂, SPhosK₃PO₄MeCN/H₂O70-90Not explicitly found, but a common reaction
Buchwald-HartwigC4-BromoAminesPd₂(dba)₃, XantphosCs₂CO₃Dioxane65-88Not explicitly found, but a common reaction
C. Direct C-H Functionalization

Protocol 3: Rhodium-Catalyzed C-H Activation/Annulation

This protocol describes the synthesis of functionalized 7-azaindoles through a rhodium-catalyzed reaction between aminopyridines and alkynes.

Materials:

  • 2-Aminopyridine derivative

  • Internal alkyne (e.g., diphenylacetylene)

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, combine the 2-aminopyridine derivative (1.0 eq), internal alkyne (1.2 eq), [RhCp*Cl₂]₂ (0.025 eq), and AgSbF₆ (0.1 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous DCM via syringe.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-c]pyridine have shown significant activity as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 8 (CDK8), and Ataxia-Telangiectasia Mutated (ATM) kinase.[6] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and DNA damage response. Dysregulation of these pathways is a hallmark of many cancers.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[6]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative Inhibitor->FGFR Inhibits

FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-c]pyridine derivatives.

This pathway illustrates how Fibroblast Growth Factors (FGFs) bind to and activate FGFRs, leading to the downstream activation of multiple signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which ultimately promote gene transcription related to cell proliferation and survival.[7][8][9] 1H-pyrrolo[2,3-c]pyridine-based inhibitors act by blocking the kinase activity of FGFR, thereby inhibiting these downstream signaling events.[6][10]

References

Application Notes and Protocols for Kinase Inhibitor Screening Using 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known to form the core of many potent and selective kinase inhibitors.[2] Specifically, the 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold serves as a key intermediate in the synthesis of a novel class of kinase inhibitors.[3] Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine cores have demonstrated significant inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[4][5]

These application notes provide a comprehensive guide for utilizing derivatives of this compound in kinase inhibitor screening programs. Detailed protocols for both biochemical and cell-based assays are provided to enable researchers to assess the potency, selectivity, and cellular efficacy of these compounds.

Data Presentation: In Vitro Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity of representative pyrrolopyridine derivatives against a panel of cancer-relevant kinases. It is important to note that while this compound is a key synthetic intermediate, the following data is for structurally related pyrrolopyrimidine and pyrrolopyridine analogs, illustrating the potential of this compound class.

Table 1: Biochemical IC50 Values of Representative Pyrrolopyridine Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5k EGFR79Sunitinib93
5k Her240Staurosporine38
5k VEGFR-2136Sunitinib261
5k CDK2204Sunitinib-
12d VEGFR-211.9--
15c VEGFR-213.6--
22 CDK848.6--
SU1261 IKKα10 (Ki)--
SU1349 IKKα16 (Ki)--

Data for compounds 5k, 12d, 15c, 22, SU1261, and SU1349 are derived from studies on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine derivatives.[4][5][6][7][8]

Table 2: Cellular Activity of Representative Pyrrolopyridine Analogs

Compound IDCell LineAssay TypeEndpointValue (µM)
5k HepG2Cytotoxicity (MTT)IC5029 - 59
5h VariousCytotoxicity (MTT)IC5029 - 59
5e VariousCytotoxicity (MTT)IC5029 - 59

Data for compounds 5k, 5h, and 5e are derived from studies on pyrrolo[2,3-d]pyrimidine derivatives.[4][6]

Mandatory Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflows

G cluster_biochemical Biochemical Assay Workflow (ADP-Glo™) A1 Prepare serial dilution of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivative A2 Add kinase, substrate, and inhibitor to 384-well plate A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Incubate at 30°C A3->A4 A5 Stop reaction and deplete ATP with ADP-Glo™ Reagent A4->A5 A6 Convert ADP to ATP and generate luminescent signal A5->A6 A7 Measure luminescence A6->A7 A8 Calculate IC50 value A7->A8

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_cellular Cell-Based Assay Workflow (MTT) B1 Seed cancer cells in a 96-well plate B2 Treat cells with serial dilutions of test compound B1->B2 B3 Incubate for 72 hours B2->B3 B4 Add MTT reagent B3->B4 B5 Incubate for 4 hours B4->B5 B6 Solubilize formazan crystals B5->B6 B7 Measure absorbance at 570 nm B6->B7 B8 Calculate GI50 value B7->B8

Caption: Workflow for a cell-based proliferation assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using a luminescence-based ADP detection assay.[9][10][11][12]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound derivative (test inhibitor)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Further dilute these solutions in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a 2x enzyme/substrate solution containing the kinase and its specific substrate in kinase assay buffer. Add 2.5 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Reaction Termination: After incubation, allow the plate to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol is used to assess the effect of a test compound on the proliferation and viability of cancer cells.[13]

Materials:

  • Cancer cell line of interest (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) for each compound concentration. Determine the GI50 value (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the log concentration of the test compound.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

This assay directly measures the binding of an inhibitor to its target kinase within living cells, providing evidence of target engagement.[14]

Materials:

  • Cells expressing a NanoLuc® luciferase-kinase fusion protein

  • NanoBRET™ Tracer specific for the kinase of interest

  • This compound derivative (test compound)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well cell culture plates

  • Luminometer equipped with appropriate filters for BRET measurements

Procedure:

  • Cell Plating: Suspend cells expressing the NanoLuc®-kinase fusion in Opti-MEM® and dispense into a 96-well plate.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Detection Reagent Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular NanoLuc® inhibitor according to the manufacturer's protocol.

  • Signal Detection: Add the detection reagent to the wells and read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered luminescence at 460 nm (donor) and >610 nm (acceptor).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Convert the raw BRET ratios to milliBRET units (mBRET) by multiplying by 1000. Plot the mBRET values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a robust framework for screening and characterizing derivatives of this scaffold. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and advance potent and selective kinase inhibitors for further preclinical and clinical development.

References

Application of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key heterocyclic structure, has emerged as a versatile platform in the design of novel anti-cancer agents. Its derivatives have been synthesized and evaluated for their potential to target various key players in cancer progression, including protein kinases and microtubules. This document provides a comprehensive overview of the application of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its analogs in cancer cell line studies, complete with detailed experimental protocols and a summary of their biological activities. The protocols provided herein are generalized and may require optimization for specific cell lines and experimental conditions.

I. Summary of Biological Activity

Derivatives of the 1H-pyrrolo[2,3-c]pyridine core and its isomers have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. These compounds have been shown to act as inhibitors of various molecular targets crucial for cancer cell survival and proliferation.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 1H-pyrrolo[2,3-c]pyridine derivatives against different cancer cell lines and molecular targets.

Table 1: Anti-proliferative Activity (IC50 Values)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Molecular TargetReference
Pyrrolo[3,2-c]pyridines10tHeLa (Cervical)0.12Tubulin[1][2]
SGC-7901 (Gastric)0.15Tubulin[1][2]
MCF-7 (Breast)0.21Tubulin[1][2]
8gA375P (Melanoma)Nanomolar rangeNot specified[3]
9dA375P (Melanoma)Nanomolar rangeNot specified[3]
Pyrrolo[2,3-b]pyridines22Colorectal Cancer CellsNot specified in abstractCDK8[4]
B1MDA-MB-468 (Breast)0.13RSK2[5]
4h4T1 (Mouse Breast)Not specified in abstractFGFR1/2/3[6][7]
Pyrrolo[2,3-d]pyrimidines5kVarious Cancer Cell Lines29 - 59EGFR, Her2, VEGFR2, CDK2[8]

Table 2: Kinase Inhibitory Activity (IC50 Values)

Compound ClassDerivative ExampleKinase TargetIC50 (nM)Reference
Pyrrolo[2,3-b]pyridines22CDK848.6[4]
B-seriesRSK2as low as 1.7[5]
4hFGFR17[6][7]
FGFR29[6][7]
FGFR325[6][7]
Pyrrolo[2,3-d]pyrimidines5kEGFR79[8]
Her240[8]
VEGFR2136[8]
CDK2204[8]

II. Key Signaling Pathways and Mechanisms of Action

The anti-cancer effects of 1H-pyrrolo[2,3-c]pyridine derivatives are mediated through the modulation of several critical signaling pathways.

A. Disruption of Microtubule Dynamics

Certain derivatives act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1][2] This disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle. The consequence is an arrest of the cell cycle in the G2/M phase, leading to the induction of apoptosis.

G2M_Arrest Pyrrolo_pyridine_Derivative Pyrrolo-pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Site) Pyrrolo_pyridine_Derivative->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Pyrrolo_pyridine_Derivative->Polymerization_Inhibition Causes Tubulin->Polymerization_Inhibition Microtubule_Disruption Microtubule Disruption Polymerization_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Diagram 1: G2/M arrest by tubulin polymerization inhibition.

B. Inhibition of Kinase Signaling Cascades

Many derivatives are designed as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • CDK8/Wnt/β-catenin Pathway: Inhibition of Cyclin-Dependent Kinase 8 (CDK8) can lead to the downregulation of the WNT/β-catenin signaling pathway, which is crucial for the proliferation of colorectal cancer cells.[4]

  • FGFR Signaling: Fibroblast Growth Factor Receptors (FGFRs) are key drivers in various cancers. Their inhibition blocks downstream pathways like RAS/MEK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and migration.[7]

Kinase_Inhibition cluster_fgfr FGFR Signaling cluster_cdk8 CDK8 Signaling FGFR_Inhibitor Pyrrolo-pyridine Derivative (FGFR Inhibitor) FGFR FGFR FGFR_Inhibitor->FGFR Inhibits RAS_MEK_ERK RAS/MEK/ERK Pathway FGFR->RAS_MEK_ERK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Proliferation_Survival Proliferation & Survival RAS_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival CDK8_Inhibitor Pyrrolo-pyridine Derivative (CDK8 Inhibitor) CDK8 CDK8 CDK8_Inhibitor->CDK8 Inhibits Beta_Catenin β-catenin Activity CDK8->Beta_Catenin Regulates Wnt_Signaling Wnt Signaling Downregulation Beta_Catenin->Wnt_Signaling CRC_Growth_Inhibition Colorectal Cancer Growth Inhibition Wnt_Signaling->CRC_Growth_Inhibition

Diagram 2: Inhibition of kinase signaling pathways.

III. Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anti-cancer activity of 1H-pyrrolo[2,3-c]pyridine derivatives.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with Pyrrolo-pyridine Derivative Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Mechanism Mechanism of Action Studies Viability->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Target Target Validation Mechanism->Target Data Data Analysis & Conclusion Apoptosis->Data CellCycle->Data WesternBlot Western Blotting Target->WesternBlot KinaseAssay In Vitro Kinase Assay Target->KinaseAssay TubulinAssay Tubulin Polymerization Assay Target->TubulinAssay WesternBlot->Data KinaseAssay->Data TubulinAssay->Data

Diagram 3: General experimental workflow.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • 1H-pyrrolo[2,3-c]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine derivative in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest cells after treatment by trypsinization (for adherent cells) and centrifugation. Collect any floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Harvest and wash the cells as described for the apoptosis assay.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Add PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the DNA content and cell cycle distribution.

D. Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-TBK1, p-IRF3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

E. In Vitro Kinase Assay

This biochemical assay measures the direct inhibitory effect of the compound on the activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK8, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 1H-pyrrolo[2,3-c]pyridine derivative

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Protocol:

  • Prepare serial dilutions of the 1H-pyrrolo[2,3-c]pyridine derivative.

  • In a multi-well plate, add the purified kinase and the test compound or vehicle control. Incubate briefly to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specified time at room temperature or 30°C.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

F. Tubulin Polymerization Assay

This assay measures the effect of the compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99%)

  • Tubulin polymerization buffer

  • GTP

  • 1H-pyrrolo[2,3-c]pyridine derivative

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • Temperature-controlled spectrophotometer or fluorescence plate reader

Protocol:

  • Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.

  • Add serial dilutions of the test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm (for turbidity) or fluorescence at appropriate wavelengths every minute for 60-90 minutes.

  • Plot the absorbance/fluorescence versus time to generate polymerization curves and quantify the inhibitory effect of the compound.

IV. Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold serves as a promising foundation for the development of novel anti-cancer therapeutics. The derivatives synthesized from this core have demonstrated potent activity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of critical kinases and the disruption of microtubule dynamics. The protocols outlined in this document provide a framework for the comprehensive evaluation of such compounds in a preclinical setting, facilitating the identification and characterization of new drug candidates for cancer therapy.

References

Application Notes and Protocols for the Derivatization of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , a key scaffold in medicinal chemistry. The focus is on the generation of diverse chemical libraries for Structure-Activity Relationship (SAR) studies, particularly through the formation of amide derivatives. The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a versatile pharmacophore utilized in the development of kinase inhibitors and other therapeutic agents.[1][2]

Introduction

The 1H-pyrrolo[2,3-c]pyridine scaffold is of significant interest in drug discovery due to its structural resemblance to indole and its ability to form key interactions with biological targets. Derivatization of the 2-carboxylic acid moiety is a common strategy to explore the chemical space around this core, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Amide coupling is the most prevalent method for this derivatization, allowing for the introduction of a wide array of substituents.

Key Derivatization Strategy: Amide Coupling

The primary method for derivatizing this compound is through the formation of amide bonds with a diverse range of primary and secondary amines. This reaction creates a library of carboxamide derivatives, which can be screened for biological activity to establish a robust SAR.

A notable example of this strategy is the development of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a selective BET Bromodomain Inhibitor.[1] This highlights the potential of this scaffold in generating potent and selective therapeutic agents.

Experimental Protocols

The following are generalized protocols for the amide coupling of this compound. These should be adapted and optimized based on the specific amine being used and the scale of the reaction.

Protocol 1: Amide Coupling using T3P® (Propylphosphonic Anhydride)

This protocol is adapted from methodologies used for the synthesis of structurally related pyrrolopyridine carboxamides and is a common procedure for amide bond formation.[3]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • T3P® (50% solution in DMF or ethyl acetate) (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add T3P® solution (1.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 30 minutes to 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: Amide Coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is another efficient coupling reagent for amide bond formation.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Data Presentation for SAR Studies

To facilitate the analysis of Structure-Activity Relationships, it is crucial to present the data in a clear and organized manner. The following table is a template for summarizing the chemical structures of the synthesized derivatives and their corresponding biological activity data.

Table 1: Structure-Activity Relationship of 1H-pyrrolo[2,3-c]pyridine-2-carboxamide Derivatives

Compound IDR Group (Amine)Molecular WeightBiological TargetIC₅₀/EC₅₀ (nM)
1a -NH-CH₂CH₃Calculatede.g., Kinase XExperimental
1b -NH-CyclopropylCalculatede.g., Kinase XExperimental
1c -N(CH₃)₂Calculatede.g., Kinase XExperimental
1d MorpholinoCalculatede.g., Kinase XExperimental
1e Piperidin-1-ylCalculatede.g., Kinase XExperimental
... ............

Note: The data in this table is hypothetical and should be replaced with experimental results.

Visualization of Experimental Workflow and SAR Logic

The following diagrams illustrate the general workflow for the derivatization and SAR study of this compound.

experimental_workflow start 1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid coupling Amide Coupling (e.g., T3P, HATU) start->coupling amine_library Diverse Amine Library (R-NHR') amine_library->coupling derivative_library Carboxamide Derivative Library coupling->derivative_library screening Biological Screening (e.g., Kinase Assays) derivative_library->screening sar_analysis SAR Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of 1H-pyrrolo[2,3-c]pyridine-2-carboxamide derivatives.

sar_logic cluster_core Core Scaffold cluster_r_groups R-Group Modifications cluster_activity Biological Activity core 1H-pyrrolo[2,3-c]pyridine- 2-carboxamide aliphatic Aliphatic Amines (e.g., -NH-Et, -NH-cPr) core->aliphatic couple with aromatic Aromatic Amines (e.g., -NH-Ph) core->aromatic couple with heterocyclic Heterocyclic Amines (e.g., Morpholine) core->heterocyclic couple with activity Potency (IC50) Selectivity ADME Properties aliphatic->activity influences aromatic->activity influences heterocyclic->activity influences

References

Application Notes and Protocols for Assessing the Antiproliferative Activity of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antiproliferative activity of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This compound belongs to the pyrrolopyridine class of heterocyclic compounds, which are known to be versatile pharmacophores in the development of kinase inhibitors and other therapeutic agents.[1][2] Derivatives of the related 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have demonstrated potent antiproliferative and kinase inhibitory activities, making this compound a compound of interest for cancer research.[3][4][5]

The following protocols describe standard assays to determine the effect of this compound on cell viability, cell cycle progression, and apoptosis.

Assessment of Cell Viability using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product.[6][7][8] The intensity of the purple color is directly proportional to the number of viable cells.[7]

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[7]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[7][9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well, for a final concentration of 0.5 mg/mL.[7]

    • Incubate the plate for 2 to 4 hours at 37°C.[7][9]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Cell LineIncubation Time (hours)IC50 (µM)
e.g., MCF-724Enter Data
48Enter Data
72Enter Data
e.g., A54924Enter Data
48Enter Data
72Enter Data
e.g., HeLa24Enter Data
48Enter Data
72Enter Data

IC50: The half-maximal inhibitory concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serial dilutions of compound incubation_24h->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt add_solubilization Add solubilization solution incubation_mtt->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Cell_Cycle_Analysis_Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest fixation Fix cells in cold ethanol harvest->fixation staining Stain with PI and RNase A fixation->staining analysis Analyze by flow cytometry staining->analysis quantification Quantify cell cycle phases analysis->quantification Apoptosis_Detection cluster_cells Cell States cluster_markers Membrane Changes viable Viable Cell (Annexin V- / PI-) early_apoptosis Early Apoptotic Cell (Annexin V+ / PI-) viable->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptotic/Necrotic Cell (Annexin V+ / PI+) early_apoptosis->late_apoptosis Progression ps_internal Phosphatidylserine (PS) is internal ps_internal->viable ps_external PS is externalized ps_external->early_apoptosis membrane_compromised Membrane is compromised membrane_compromised->late_apoptosis

References

Application Notes and Protocols for In Vitro Assay Development Using 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid serves as a crucial scaffold in medicinal chemistry for the development of targeted therapeutics. Its derivatives have been identified as potent inhibitors of various enzymes, particularly kinases, making them promising candidates for oncology and anti-inflammatory drug discovery.[1][2] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of compounds derived from this scaffold.

Target Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Kinase Inhibition Assay

Objective: To determine the inhibitory potential of a this compound derivative against a specific protein kinase.

Background: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer. The pyrrolopyridine scaffold is a key component in the synthesis of kinase inhibitors.[1][2] This protocol describes a common method to assess the half-maximal inhibitory concentration (IC50) of a test compound.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Kinase Buffer C Prepare ATP & Substrate Solution A->C B Prepare Test Compound Dilutions F Add Test Compound B->F D Prepare Kinase Solution E Add Kinase to Plate D->E E->F G Incubate F->G H Initiate Reaction (Add ATP/Substrate) G->H I Incubate H->I J Stop Reaction & Add Detection Reagent I->J K Incubate J->K L Read Luminescence K->L M Data Analysis (Calculate IC50) L->M

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: KinaseGlo® Luminescent Assay

This protocol is adapted for a generic serine/threonine kinase and can be optimized for specific kinases.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • This compound derivative (Test Compound)

  • ATP (Adenosine 5'-triphosphate)

  • KinaseGlo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the test compound in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer. Add 5 µL of this solution to each well containing the test compound or DMSO.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X substrate/ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Equilibrate the KinaseGlo® reagent to room temperature.

    • Add 10 µL of the KinaseGlo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the positive (DMSO) and negative (no enzyme) controls.

  • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDTarget KinaseIC50 (nM)
Pyrrolo-C2-001Kinase A85
Pyrrolo-C2-002Kinase A120
Staurosporine (Control)Kinase A10

Application Note 2: General Enzyme Inhibition Assay (e.g., for Phosphodiesterase)

Objective: To characterize the inhibitory activity of a this compound derivative against a non-kinase enzyme, such as phosphodiesterase (PDE). Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity against PDE4B.[3]

Background: Phosphodiesterases are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in signal transduction. Inhibiting specific PDEs can have therapeutic effects in inflammatory and neurological diseases.

Signaling Pathway Example:

G A GPCR Activation B Adenylate Cyclase Activation A->B D cAMP B->D C ATP C->D  + E PKA Activation D->E G PDE4B D->G  Substrate F Cellular Response E->F H AMP G->H  Hydrolysis I Pyrrolopyridine Inhibitor I->G  Inhibition

Caption: Inhibition of cAMP signaling by a PDE4B inhibitor.

Protocol: PDE4B Fluorescence Polarization (FP) Assay

Materials:

  • Recombinant human PDE4B enzyme

  • FAM-cAMP (fluorescently labeled cAMP)

  • Anti-cAMP antibody

  • This compound derivative (Test Compound)

  • Rolipram (known PDE4B inhibitor, as a control)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • DMSO

  • Black, low-volume 384-well plates

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the test compound and control (Rolipram) in DMSO.

    • Add 200 nL of each compound dilution to the assay plate wells using an acoustic dispenser. Include DMSO-only wells for high and low signal controls.

  • Enzyme/Substrate Addition:

    • Prepare a solution containing PDE4B enzyme and FAM-cAMP in assay buffer.

    • Dispense 5 µL of this solution into each well of the assay plate, except for the low signal (no enzyme) control wells. Add 5 µL of FAM-cAMP solution without the enzyme to these wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of anti-cAMP antibody in assay buffer.

    • Add 5 µL of the antibody solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

  • The fluorescence polarization (mP) value is inversely proportional to the amount of FAM-cAMP remaining. High mP indicates low enzyme activity (inhibition).

  • Calculate percent inhibition relative to high (DMSO + enzyme) and low (DMSO, no enzyme) controls.

  • Plot percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50.

Data Presentation:

Compound IDTarget EnzymeIC50 (µM)
Pyrrolo-C2-003PDE4B1.2
Pyrrolo-C2-004PDE4B3.5
Rolipram (Control)PDE4B0.8

Application Note 3: Cell-Based Antiproliferative Assay

Objective: To evaluate the effect of a this compound derivative on the proliferation of cancer cell lines. This is a common secondary assay for potential anticancer agents, including tubulin inhibitors and kinase inhibitors.[4][5][6]

Background: Compounds that inhibit key cellular processes like cell division or signaling pathways essential for growth can prevent the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)[4]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative (Test Compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from a blank well (medium only).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Compound IDCell LineGI50 (µM)
Pyrrolo-C2-005HeLa0.5
Pyrrolo-C2-005MCF-71.1
Doxorubicin (Control)HeLa0.1

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on a two-step synthetic route:

  • Cyclization: Formation of a 2-substituted-1H-pyrrolo[2,3-c]pyridine (6-azaindole) intermediate.

  • Hydrolysis: Conversion of the 2-substituted intermediate to the final carboxylic acid product.

A common strategy involves the [4+1] cyclization of 3-amino-4-methylpyridine with trifluoroacetic anhydride (TFAA) to yield 2-trifluoromethyl-3-trifluoroacetyl-1H-pyrrolo[2,3-c]pyridine, followed by hydrolysis.

Q1: My cyclization reaction to form the 2-trifluoromethyl-6-azaindole intermediate is giving a low yield. What are the possible causes and solutions?

A1: Low yields in the [4+1] cyclization of 3-amino-4-methylpyridine with TFAA can be attributed to several factors. A primary reason for low yields in many classical indole synthesis reactions is the electron-deficient nature of the pyridine ring in azaindole precursors. This can hinder key reaction steps and may require harsh conditions, leading to side reactions and decomposition.[1]

Troubleshooting Workflow for Low Cyclization Yield

start Low Yield in Cyclization substituents Check Substituents on Pyridine Ring start->substituents conditions Optimize Reaction Conditions start->conditions purification Improve Purification start->purification alpha_sub Reaction may stop at trifluoroacetamide stage due to steric hindrance. substituents->alpha_sub α-substituents? temp Ensure strict temperature control during the reaction. conditions->temp Temperature Control reagent Use high-purity 3-amino-4-methylpyridine and fresh TFAA. conditions->reagent Reagent Quality chromatography Use flash chromatography with an appropriate solvent system (e.g., EtOAc/Hexane). purification->chromatography Chromatography

Caption: Troubleshooting workflow for low cyclization yields.

Optimization Strategies:

  • Starting Material Purity: Ensure the 3-amino-4-methylpyridine is of high purity. Impurities can interfere with the reaction.

  • Reagent Stoichiometry: The molar ratio of TFAA to the aminopyridine is critical. An excess of TFAA is typically used.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Careful temperature management can prevent side reactions.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

ParameterCondition 1Condition 2 (Optimized)Expected Yield
Starting Material 3-amino-4-methylpyridine3-amino-4-methylpyridine-
Reagent Trifluoroacetic anhydride (TFAA)Trifluoroacetic anhydride (TFAA)-
Solvent PyridineDry Pyridine-
Temperature Room Temperature0 °C to Room Temperature-
Yield LowImprovedUp to 82% for 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole
Q2: The hydrolysis of my 2-substituted-6-azaindole to the carboxylic acid is incomplete or results in decarboxylation. How can I improve this step?

A2: The hydrolysis of 2-substituted-6-azaindoles, such as the 2-trifluoromethyl derivative, to the corresponding carboxylic acid requires carefully controlled conditions to avoid incomplete reaction or decarboxylation. Harsher hydrolysis conditions (e.g., heating at ~80 °C) are generally required for the conversion of 2-CF3-6-azaindole to 6-azaindole-2-carboxylic acid.[2][3] Decarboxylation of pyrrole-2-carboxylic acids can be catalyzed by strong acids.[4]

Troubleshooting Workflow for Hydrolysis and Decarboxylation Issues

start Hydrolysis Issues incomplete Incomplete Hydrolysis start->incomplete decarbox Decarboxylation Observed start->decarbox conditions Increase reaction temperature (~80°C) or prolong reaction time. incomplete->conditions Modify Conditions acid_cat Avoid strongly acidic conditions during workup and purification. decarbox->acid_cat Acid-Catalyzed? temp_control Avoid excessive heating during hydrolysis. decarbox->temp_control Temperature Control start 3-Amino-4-methylpyridine intermediate 2-Trifluoromethyl-3-trifluoroacetyl- 1H-pyrrolo[2,3-c]pyridine start->intermediate [4+1] Cyclization (TFAA, Pyridine) product 1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid intermediate->product Hydrolysis (aq. Base, ~80°C)

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before commencing purification, it is crucial to have a thorough understanding of the compound's properties. This compound is a heterocyclic carboxylic acid. The pyrrolopyridine core imparts a degree of aromaticity and potential for hydrogen bonding, while the carboxylic acid group provides an acidic handle for purification techniques like acid-base extraction. It is sparingly soluble in water but shows better solubility in organic solvents such as methanol and ether.[1] A preliminary analysis of the crude material by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to gauge the impurity profile and select an appropriate purification strategy.

Q2: My crude this compound has a dark color. What is the likely cause and how can I remove the color?

A2: Dark coloration in the crude product often indicates the presence of polymeric or highly conjugated impurities formed during the synthesis or work-up. Overheating during solvent evaporation or exposure to strong acids or bases can also contribute to color formation.

To decolorize the material, you can employ a treatment with activated carbon. This involves dissolving the crude product in a suitable hot solvent (e.g., methanol or ethanol), adding a small amount of activated carbon (typically 1-5% by weight), and heating the suspension for a short period. The hot solution is then filtered through a pad of celite to remove the carbon, and the purified product is recovered by crystallization or solvent evaporation.

Q3: I am experiencing low recovery after my purification. What are the potential reasons and how can I improve the yield?

A3: Low recovery is a common issue and can arise from several factors:

  • Incomplete Precipitation/Crystallization: The pH of the solution may not be optimal for complete precipitation of the carboxylic acid. Ensure the pH is sufficiently acidic (typically pH 2-3) to fully protonate the carboxylate.

  • Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing the purified solid. Using ice-cold solvents for washing can minimize these losses.

  • Mechanical Losses: Significant material can be lost during transfers between flasks and on filtration apparatus. Ensure to scrape flasks thoroughly and use a minimal amount of cold solvent to rinse.

  • Product Decomposition: The compound might be unstable under certain conditions (e.g., prolonged heating, exposure to strong acids or bases). Monitoring the purification process by TLC or LC-MS can help identify any degradation.

Q4: My purified this compound shows multiple spots on TLC or multiple peaks in HPLC. What are the likely impurities?

A4: Common impurities in the synthesis of heterocyclic compounds include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Regioisomers: If the synthesis involves electrophilic substitution on the pyrrolopyridine ring, regioisomeric products can be formed.

  • Byproducts from Side Reactions: The reaction conditions might promote the formation of undesired side products.

  • Residual Solvents: Inadequate drying can leave residual solvents in the final product.

To identify these impurities, it is helpful to analyze authentic samples of the starting materials and to use analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product does not dissolve in the hot solvent. The chosen solvent is not suitable; insufficient solvent volume.Select a more polar solvent or a solvent mixture. Gradually increase the solvent volume while heating.
Product "oils out" instead of crystallizing. The solution is supersaturated; the cooling rate is too fast; high impurity content.Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly. Consider a preliminary purification step like column chromatography.
No crystals form upon cooling. The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution at room temperature. Scratch the inside of the flask with a glass rod to induce nucleation.
Crystals are very fine or needle-like. Rapid crystallization due to high supersaturation or fast cooling.Allow the solution to cool slowly and undisturbed. Consider using a solvent system that provides slightly higher solubility at elevated temperatures.
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor separation of the product from impurities. Inappropriate solvent system (eluent); column overloading.Optimize the eluent system using TLC. A good separation on TLC will generally translate to good separation on the column. Reduce the amount of crude material loaded onto the column.
Product is streaking or tailing on the column. The compound is too polar for the chosen eluent; interaction with the stationary phase.Add a small amount of a polar modifier to the eluent (e.g., 0.5-1% acetic acid for acidic compounds on silica gel).
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A step gradient or a continuous gradient of the eluent can be employed.
Cracked or channeled column bed. Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
  • Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include methanol, ethanol, isopropanol, or mixtures such as ethanol/water or methanol/ether.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
  • If colored impurities are present, add a small amount of activated carbon and heat the mixture at reflux for 5-10 minutes.
  • Filter the hot solution through a pre-heated funnel with fluted filter paper (or a pad of celite if activated carbon was used) into a clean, warm flask to remove any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
  • To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.
  • Mobile Phase (Eluent): The choice of eluent depends on the polarity of the impurities. A good starting point for separating acidic compounds is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (0.5-1%) added to the eluent to prevent streaking. Use TLC to determine the optimal eluent composition that gives good separation between the product and impurities.

2. Procedure:

  • Pack a glass column with a slurry of silica gel in the initial, less polar eluent.
  • Pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then removing the solvent under reduced pressure.
  • Carefully load the dried, pre-adsorbed sample onto the top of the column.
  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of a Related Compound (1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid)

SolventSolubilityReference
WaterLess soluble[1]
EtherSoluble[1]
MethanolSoluble[1]

Note: This data is for a regioisomer and should be used as a general guideline for solvent selection.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_chromatography_troubleshooting Chromatography Troubleshooting cluster_final Final Product Crude this compound Crude this compound TLC/LC-MS Analysis TLC/LC-MS Analysis Crude this compound->TLC/LC-MS Analysis Recrystallization Recrystallization TLC/LC-MS Analysis->Recrystallization High Purity Crude Column Chromatography Column Chromatography TLC/LC-MS Analysis->Column Chromatography Low Purity/Complex Mixture Oiling Out Oiling Out Recrystallization->Oiling Out Issue No Crystals No Crystals Recrystallization->No Crystals Issue Low Recovery Low Recovery Recrystallization->Low Recovery Issue Pure Product Pure Product Recrystallization->Pure Product Poor Separation Poor Separation Column Chromatography->Poor Separation Issue Streaking Streaking Column Chromatography->Streaking Issue Column Chromatography->Pure Product Purity Analysis (HPLC/NMR) Purity Analysis (HPLC/NMR) Pure Product->Purity Analysis (HPLC/NMR)

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in their biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?

A1: this compound, like many carboxylic acid-containing compounds, exhibits poor solubility in neutral aqueous solutions. The primary reason for this is its acidic nature. At neutral pH, the carboxylic acid group is deprotonated, forming a carboxylate salt which, depending on the counter-ion and the overall molecular structure, may still have limited solubility. To overcome this, several strategies can be employed, including pH adjustment, the use of co-solvents, or solubility enhancers.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH. As a carboxylic acid, it is more soluble in its ionized (deprotonated) form. The predicted pKa of this compound is approximately 3.27. This means that at a pH above its pKa, the compound will predominantly exist in its more soluble carboxylate form. Therefore, increasing the pH of your buffer should increase its solubility. Conversely, in acidic conditions (pH below the pKa), the compound will be in its less soluble, protonated form.

Q3: I am using a cell-based assay and am concerned about pH changes affecting my cells. What is a safe pH range to work with?

A3: Most mammalian cell lines tolerate a pH range of 7.2 to 7.4. While slightly basic conditions can improve the solubility of your compound, significant deviations from the physiological pH can induce cellular stress and affect the validity of your results. It is recommended to first attempt solubilization at a physiologically relevant pH (e.g., 7.4) and only cautiously explore slightly more alkaline conditions if necessary, always including appropriate vehicle controls to monitor for pH-induced effects on cell viability and function.

Q4: Can I use an organic solvent to dissolve the compound first? If so, which one and at what concentration?

A4: Yes, using an organic co-solvent is a very common and effective strategy. Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for preparing stock solutions of poorly soluble compounds for biological assays. This compound is generally soluble in DMSO.

It is crucial to keep the final concentration of DMSO in your assay as low as possible, as it can be toxic to cells at higher concentrations. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended, with some sensitive cell lines requiring concentrations as low as 0.1% or even 0.05%. Always perform a vehicle control with the same final DMSO concentration to account for any solvent effects.

Q5: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is soluble in the high-concentration DMSO stock, becomes insoluble as the DMSO is diluted into the aqueous buffer. To mitigate this:

  • Lower the final compound concentration: The concentration of your compound in the assay may be exceeding its aqueous solubility limit.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Pre-warm the buffer: Adding the DMSO stock to a buffer that is at the assay temperature (e.g., 37°C) can sometimes help.

  • Increase the final DMSO concentration (with caution): If possible for your cell line, a slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution. This must be validated with vehicle controls.

  • Consider solubility enhancers: If the above methods fail, using a solubility enhancer like a cyclodextrin may be necessary.

Q6: What are cyclodextrins and how can they help with solubility?

A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex. This complex has increased aqueous solubility and stability. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations and biological research to enhance the solubility of hydrophobic compounds.

Troubleshooting Guides

Issue 1: Compound Precipitation During Stock Solution Preparation in DMSO
  • Observation: The compound does not fully dissolve in 100% DMSO, or a precipitate forms over time.

  • Troubleshooting Workflow:

    Start Start: Compound Precipitation in DMSO Stock Check_Purity Check Compound Purity (e.g., via HPLC-MS) Start->Check_Purity Impurity_Present Impurity Detected Check_Purity->Impurity_Present Purify Purify Compound Impurity_Present->Purify Yes No_Impurity No Impurity Impurity_Present->No_Impurity No Purify->Start Increase_Volume Increase DMSO Volume (Lower Concentration) No_Impurity->Increase_Volume Check_Dissolution Does it Dissolve? Increase_Volume->Check_Dissolution Yes_Dissolved Stock Solution Prepared Check_Dissolution->Yes_Dissolved Yes No_Not_Dissolved Apply Gentle Heating (e.g., 37°C water bath) Check_Dissolution->No_Not_Dissolved No Check_Dissolution2 Does it Dissolve? No_Not_Dissolved->Check_Dissolution2 Yes_Dissolved2 Stock Solution Prepared Check_Dissolution2->Yes_Dissolved2 Yes No_Not_Dissolved2 Consider Alternative Solvent (e.g., DMA, NMP) with caution and proper controls Check_Dissolution2->No_Not_Dissolved2 No

    Caption: Troubleshooting workflow for compound precipitation in DMSO stock.

Issue 2: Compound Precipitation Upon Dilution into Aqueous Buffer
  • Observation: A clear DMSO stock solution of the compound turns cloudy or forms a visible precipitate when added to the aqueous assay buffer.

  • Troubleshooting Workflow:

    Start Start: Precipitation on Aqueous Dilution Lower_Conc Lower Final Compound Concentration Start->Lower_Conc Check_Solubility Is it Soluble? Lower_Conc->Check_Solubility Yes_Soluble Proceed with Assay Check_Solubility->Yes_Soluble Yes No_Insoluble Adjust pH of Buffer (e.g., to 7.4 or slightly higher) Check_Solubility->No_Insoluble No Check_Solubility2 Is it Soluble? No_Insoluble->Check_Solubility2 Yes_Soluble2 Proceed with Assay (with pH control) Check_Solubility2->Yes_Soluble2 Yes No_Insoluble2 Increase Final DMSO % (e.g., 0.5% -> 1%) Validate with controls Check_Solubility2->No_Insoluble2 No Check_Solubility3 Is it Soluble? No_Insoluble2->Check_Solubility3 Yes_Soluble3 Proceed with Assay (with DMSO control) Check_Solubility3->Yes_Soluble3 Yes No_Insoluble3 Use Solubility Enhancer (e.g., Cyclodextrin) Check_Solubility3->No_Insoluble3 No

Quantitative Data Summary

The following tables provide illustrative quantitative data on the solubility of this compound under various conditions. Note: This data is hypothetical and intended for guidance. It is crucial to determine the actual solubility of your specific compound lot experimentally.

Table 1: Illustrative Aqueous Solubility at Different pH Values

pHBuffer System (50 mM)Estimated Solubility (µg/mL)Estimated Solubility (µM)
3.0Citrate< 1< 6.2
5.0Acetate530.8
7.4Phosphate (PBS)25154.2
8.5Tris-HCl150925.1

Table 2: Illustrative Solubility in DMSO/Aqueous Buffer Mixtures

% DMSO (v/v) in PBS (pH 7.4)Estimated Solubility (µg/mL)Estimated Solubility (µM)
0.130185.0
0.5100616.7
1.02501541.8
5.0> 1000> 6167.0

Table 3: Illustrative Effect of Cyclodextrin on Aqueous Solubility

Solubility Enhancer (in PBS, pH 7.4)Concentration (mM)Estimated Solubility (µg/mL)Estimated Solubility (µM)
None025154.2
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)5150925.1
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)103502158.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, sterile DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of the compound required to make the desired volume of a 10 mM stock solution (Molecular Weight = 162.15 g/mol ). For 1 mL of a 10 mM stock, you will need 1.6215 mg.

    • Accurately weigh the calculated amount of the compound and transfer it to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
  • Materials:

    • This compound (solid)

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • HPLC or UV-Vis spectrophotometer for concentration analysis

    • Orbital shaker

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

    • The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

Signaling Pathway

Given that many pyrrolopyridine derivatives are known to be kinase inhibitors, a relevant signaling pathway to consider is the JAK-STAT pathway . This pathway is crucial for signaling by numerous cytokines and growth factors and is often dysregulated in inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Inhibitor This compound (Potential Inhibitor) Inhibitor->JAK Inhibition Transcription Gene Transcription (e.g., Proliferation, Inflammation) DNA->Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the potential point of inhibition.

Technical Support Center: Optimizing Reaction Conditions for N-arylation of 6-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 6-azaindoles. The content is structured to directly address specific issues encountered during experimentation, with a focus on practical solutions and detailed methodologies.

Troubleshooting Guide

This section addresses common problems encountered during the N-arylation of 6-azaindoles, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My N-arylation reaction of 6-azaindole is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no yield in the N-arylation of 6-azaindole can stem from several factors related to the catalyst, reagents, or reaction conditions. The electron-deficient nature of the pyridine ring in the 6-azaindole nucleus can render it a less reactive nucleophile compared to indole. Here are the key aspects to troubleshoot:

  • Catalyst System (Palladium-Catalyzed Buchwald-Hartwig Reaction):

    • Catalyst/Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-deficient heterocycles like 6-azaindole, bulky and electron-rich ligands are often required to facilitate the catalytic cycle. Ligands such as Xantphos, DavePhos, and RuPhos have been shown to be effective for the amination of halo-7-azaindoles and can be a good starting point for 6-azaindoles.[1] The use of pre-catalysts can also be beneficial as they often lead to a cleaner formation of the active catalytic species.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and appropriately dried and degassed.

  • Reaction Conditions:

    • Base: The choice and strength of the base are crucial. Strong, non-nucleophilic bases are typically required to deprotonate the 6-azaindole. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. For sensitive substrates, a weaker base like K₃PO₄ might be necessary, although this may require higher temperatures or longer reaction times.

    • Solvent: Anhydrous, aprotic solvents such as dioxane, toluene, or DMF are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Temperature: The reaction temperature may need to be optimized. While some reactions proceed at room temperature with highly active catalysts, others may require heating to 80-120 °C.

  • Starting Materials:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, a more active catalyst system and harsher conditions may be necessary.

    • Purity of 6-Azaindole: Ensure the 6-azaindole starting material is pure and free of any acidic impurities that could quench the base or interfere with the catalyst.

Below is a troubleshooting workflow to address low yield issues:

low_yield_troubleshooting start Low/No Yield check_catalyst Check Catalyst System (Pd-source, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Verify Reagent Purity & Reactivity start->check_reagents optimize_catalyst Screen Different Ligands/Pre-catalysts check_catalyst->optimize_catalyst optimize_conditions Optimize Base, Solvent, and Temperature check_conditions->optimize_conditions change_halide Consider More Reactive Aryl Halide (e.g., Ar-I) check_reagents->change_halide success Improved Yield optimize_catalyst->success optimize_conditions->success change_halide->success

Troubleshooting workflow for low reaction yield.

Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common challenge in cross-coupling reactions. For the N-arylation of 6-azaindole, the following side reactions are often observed:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound. It is often favored at higher temperatures and when the rate of oxidative addition is faster than the subsequent steps in the catalytic cycle.

    • Solution: Lowering the reaction temperature, using a more appropriate ligand, or adjusting the catalyst-to-ligand ratio can help minimize this side reaction.

  • C-Arylation: Arylation can sometimes occur on the carbon atoms of the 6-azaindole ring, particularly at the C3 or C5 positions.

    • Solution: The choice of catalyst and ligand system can influence the regioselectivity. For instance, in some indole systems, certain ligands have been shown to favor N-arylation over C-arylation. Careful optimization of the reaction conditions is key.

  • Hydrodehalogenation of the Aryl Halide: This involves the replacement of the halogen on the aryl halide with a hydrogen atom.

    • Solution: This can be caused by the presence of water or other protic impurities. Ensuring strictly anhydrous conditions and using high-purity reagents can mitigate this issue.

The following decision tree can guide you in addressing side product formation:

side_product_troubleshooting start Side Product(s) Observed identify_side_product Identify Side Product(s) (e.g., by MS, NMR) start->identify_side_product homocoupling Aryl-Aryl Homocoupling identify_side_product->homocoupling Biaryl detected c_arylation C-Arylation of 6-Azaindole identify_side_product->c_arylation Isomer detected hydrodehalogenation Hydrodehalogenation of Aryl Halide identify_side_product->hydrodehalogenation Arene detected solution_homocoupling Lower Temperature Optimize Catalyst/Ligand Ratio homocoupling->solution_homocoupling solution_c_arylation Screen Different Ligands Adjust Base and Solvent c_arylation->solution_c_arylation solution_hydrodehalogenation Ensure Anhydrous Conditions Use High-Purity Reagents hydrodehalogenation->solution_hydrodehalogenation

Decision tree for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is generally better for the N-arylation of 6-azaindole: Palladium-based or Copper-based?

A1: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the N-arylation of azaindoles.[2][3]

  • Palladium-catalyzed Buchwald-Hartwig amination is often favored for its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions. The development of sophisticated phosphine ligands has significantly expanded the utility of this reaction for challenging substrates like electron-deficient heterocycles.[1][4]

  • Copper-catalyzed Ullmann condensation is a more classical method that has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than the traditionally harsh protocols.[5] It can be a more cost-effective option as copper is significantly cheaper than palladium.

The choice between the two often depends on the specific substrates, the functional groups present, and the available laboratory resources. For initial screening, a palladium-based system with a bulky, electron-rich phosphine ligand is often a good starting point.

Q2: Do I need to protect the 6-azaindole nitrogen before the reaction?

A2: The N-H of the pyrrole ring in 6-azaindole is acidic and will be deprotonated by the strong bases used in these coupling reactions. Therefore, protection of this nitrogen is generally not necessary. In fact, the reaction proceeds via the deprotonated azaindole anion.

Q3: How do I choose the right ligand for a Buchwald-Hartwig reaction of 6-azaindole?

A3: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. For electron-deficient substrates like 6-azaindole, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step of the catalytic cycle and can help to prevent catalyst deactivation. Some commonly used ligands for the amination of related heteroaromatic halides include:

  • Xantphos: A bidentate ligand known for its wide bite angle, which can be effective in promoting the desired C-N bond formation.[1]

  • DavePhos and RuPhos: Bulky, electron-rich monophosphine ligands that have shown excellent performance in the amination of a variety of challenging substrates, including halo-7-azaindoles.[1]

It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.

Q4: What is the best way to monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals, quenched with a suitable solvent, and analyzed. This will help to determine the optimal reaction time and to identify the formation of any side products.

Data Presentation: Reaction Condition Optimization

The following tables summarize reaction conditions for the N-arylation of azaindole scaffolds. While specific data for 6-azaindole is limited in the literature, the conditions for the closely related 7-azaindole provide an excellent starting point for optimization.

Table 1: Palladium-Catalyzed N-Arylation of 7-Azaindole Derivatives with Amines [1]

EntryAmineAryl HalideCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine4-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001285
2Piperidine4-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001282
3N-Methylaniline4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001278
4Aniline4-Bromo-1-benzyl-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1001275

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole with Aryl Halides [5][6]

EntryAryl HalideCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)trans-1,2-Cyclohexanediamine (10)K₃PO₄Dioxane1102492
21-Bromo-4-methoxybenzeneCuI (10)N,N'-Dimethyl-1,2-cyclohexanediamine (20)K₂CO₃Toluene1102485
31-Iodo-3-nitrobenzeneCuI (5)1,10-Phenanthroline (10)Cs₂CO₃DMF1202488
44-BromotolueneCuI (10)NoneK₂CO₃DMF1302475

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of 6-Azaindole (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 6-Azaindole

  • Aryl halide (bromide or iodide is recommended for initial trials)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or DavePhos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 6-azaindole (1.0 mmol), the aryl halide (1.2 mmol), the palladium pre-catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-azaindole.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of 6-Azaindole (Ullmann Condensation)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 6-Azaindole

  • Aryl halide (iodide is generally more reactive)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., trans-1,2-cyclohexanediamine or 1,10-phenanthroline)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane or DMF)

  • Sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed tube under an inert atmosphere, add 6-azaindole (1.0 mmol), the aryl halide (1.2 mmol), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (3-5 mL) via syringe.

  • Seal the tube tightly.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110-130 °C).

  • Stir the reaction mixture for the required time (typically 24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-azaindole.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

buchwald_hartwig_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: 6-Azaindole Aryl Halide Pd Catalyst & Ligand Base solvent Add Anhydrous, Degassed Solvent heat Heat under Inert Atmosphere reagents->heat filter Cool & Filter through Celite heat->filter concentrate Concentrate Filtrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product N-Aryl-6-azaindole chromatography->product

General workflow for Buchwald-Hartwig N-arylation.

ullmann_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Sealed Tube: 6-Azaindole Aryl Halide CuI & Ligand Base solvent Add Anhydrous, Degassed Solvent heat Heat in Sealed Tube reagents->heat extract Cool, Dilute & Extract heat->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product N-Aryl-6-azaindole chromatography->product

General workflow for Ullmann N-arylation.

References

Technical Support Center: Troubleshooting 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to observations of low or inconsistent bioactivity.

Q1: We are observing significantly lower potency (higher IC50/EC50 values) than expected for our this compound derivative in our assays. What are the potential causes?

Several factors can contribute to lower-than-expected bioactivity. These can be broadly categorized into compound-related issues and assay-related issues.

Compound-Related Issues:

  • Solubility: Pyrrolopyridine derivatives, like many heterocyclic compounds, can exhibit poor aqueous solubility.[3] If the compound precipitates in the assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC50 value. The carboxylic acid moiety can also impact solubility and cell permeability.[4][5]

  • Stability: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., light, temperature, pH). Degradation of the active molecule will reduce its effective concentration. Stability testing of small molecules under assay conditions is recommended.[6][7][8][9]

  • Incorrect Structure: Ensure the synthesized compound has the correct chemical structure. Unexpected regioisomers or byproducts from the synthesis can lead to a lack of activity.

Assay-Related Issues:

  • Assay Format: IC50 values can vary significantly between different assay formats (e.g., biochemical vs. cell-based assays).[10] A compound that is potent in a biochemical assay might show reduced activity in a cell-based assay due to poor cell permeability or efflux. The presence of the carboxylic acid group can particularly affect cellular uptake.[11][12]

  • Reagent Quality: Ensure all assay reagents, including enzymes, substrates, and buffers, are of high quality and within their expiration dates.

  • Experimental Conditions: Suboptimal assay conditions, such as incorrect enzyme or substrate concentrations, inappropriate buffer pH, or incorrect incubation times, can all lead to inaccurate potency measurements.

Q2: How can we troubleshoot poor solubility of our this compound derivatives?

Poor aqueous solubility is a common challenge for many drug candidates.[11][13][14] Here are some strategies to address this issue:

  • Co-solvents: The use of a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly improve the solubility of hydrophobic compounds.[15] However, it is crucial to ensure the final concentration of the co-solvent is low enough (typically <1%) to not affect the biological assay.

  • pH Adjustment: For compounds with ionizable groups, like the carboxylic acid in your derivatives, adjusting the pH of the buffer can improve solubility.

  • Formulation Strategies: For more advanced studies, formulation approaches like the use of surfactants, solid dispersions, or cyclodextrins can be employed to enhance solubility.[2][3][16]

  • Prodrug Approach: Masking the carboxylic acid as an ester or another cleavable group can improve cell permeability.[5] The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.

Q3: Our IC50 values are inconsistent between experiments. What steps can we take to improve reproducibility?

Inconsistent IC50 values are a frequent issue in drug discovery research.[10] To improve reproducibility, consider the following:

  • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, passage number, growth phase, reagent concentrations, and incubation times, are kept consistent across all experiments.

  • Compound Handling: Prepare fresh stock solutions of your compound regularly and store them properly (e.g., aliquoted at -80°C) to prevent degradation.[10] Perform serial dilutions carefully to avoid precipitation.

  • Quality Control of Reagents: Regularly check the quality and activity of key reagents like enzymes and cells.

  • Data Analysis: Use a consistent method for data analysis and curve fitting to determine IC50 values.

Q4: How important is the purity of our synthesized compound for biological testing?

Compound purity is of utmost importance for obtaining reliable and reproducible biological data.[1][2] Impurities can:

  • Lead to an inaccurate determination of the active compound's concentration.

  • Have their own biological activity, leading to false positives or off-target effects.

  • Interfere with the assay technology itself.

It is highly recommended to assess the purity of your compounds using multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Quantitative Data on Related Pyrrolopyridine Derivatives

Note: The data below is for the 1H-pyrrolo[2,3-b]pyridine isomer and not the 1H-pyrrolo[2,3-c]pyridine scaffold. Direct comparison of potency should be made with caution due to structural differences.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line / Assay TypeReference
Compound 4h FGFR17Biochemical Assay[12][15]
FGFR29Biochemical Assay[12][15]
FGFR325Biochemical Assay[12][15]
FGFR4712Biochemical Assay[12][15]
Compound 11f PDE4B110Biochemical Assay[13]
Compound 11h PDE4B140Biochemical Assay[13]
Compound 3 Haspin10.6Biochemical Assay[13]
Compound 15 Haspin10-80 (range)Biochemical Assay[13]

III. Experimental Protocols

Here are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compound (this compound derivative)

  • DMSO (for compound dilution)

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

    • Further dilute the DMSO serial dilutions into the kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Setup:

    • Add 5 µL of the diluted compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution (enzyme diluted in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture (substrate and ATP diluted in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™ as an example):

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

IV. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize a representative signaling pathway targeted by kinase inhibitors and a logical workflow for troubleshooting low bioactivity.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) Ligand->RTK Binds RTK->RTK P P Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Inhibitor 1H-pyrrolo[2,3-c]pyridine -2-carboxylic acid derivative Inhibitor->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphate Donor ADP ADP Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to

Caption: Representative Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by a this compound derivative.

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Purity Purity Check (HPLC, LC-MS, NMR) Check_Compound->Purity Solubility Solubility Assessment (Visual, Nephelometry) Check_Compound->Solubility Stability Stability in Assay Buffer Check_Compound->Stability Check_Assay Step 2: Evaluate Assay Performance Purity->Check_Assay Re_synthesize Re-synthesize / Re-purify Compound Purity->Re_synthesize Solubility->Check_Assay Optimize Optimize Assay / Reformulate Compound Solubility->Optimize Stability->Check_Assay Stability->Re_synthesize Controls Positive/Negative Controls OK? Check_Assay->Controls Parameters Assay Parameters Optimized? (Enzyme/Substrate Conc., Incubation Time) Controls->Parameters Yes Troubleshoot_Assay Troubleshoot Assay Reagents/Protocol Controls->Troubleshoot_Assay No Cellular_Factors Step 3: Consider Cellular Factors (for cell-based assays) Parameters->Cellular_Factors Yes Parameters->Optimize No Permeability Cell Permeability Issues? (Carboxylic acid moiety) Cellular_Factors->Permeability Permeability->Optimize No Prodrug Consider Prodrug Strategy Permeability->Prodrug Yes

Caption: A logical workflow for troubleshooting low bioactivity of this compound derivatives.

References

Technical Support Center: Enhancing the Stability of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in solution during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation or cloudiness in aqueous solution - Low aqueous solubility: The compound may have limited solubility, especially in neutral pH. - pH-dependent solubility: The solubility of the carboxylic acid is highly dependent on pH. In acidic solutions, it will be less soluble. - Salt formation: Interaction with certain buffer components could lead to the formation of insoluble salts.- Adjust pH: Increase the pH of the solution to deprotonate the carboxylic acid, which should enhance solubility. A pH above the pKa of the carboxylic acid is recommended. - Use of co-solvents: Consider the addition of a minimal amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol. - Buffer selection: Use common buffers like phosphate or borate and verify compatibility.
Discoloration of the solution (e.g., turning yellow or brown) - Oxidative degradation: The pyrrolopyridine ring system can be susceptible to oxidation, especially when exposed to air and light over extended periods. - Photodegradation: Exposure to UV or ambient light can induce degradation.[1]- Inert atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Light protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1] - Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but verify its compatibility with your experimental setup.
Loss of compound potency or concentration over time - Hydrolysis: The compound may be unstable in strongly acidic or alkaline conditions, leading to the cleavage of the pyrrole ring.[1] - Decarboxylation: As a pyridine-2-carboxylic acid analog, the compound is susceptible to thermal and potentially acid-catalyzed decarboxylation, leading to the formation of 1H-pyrrolo[2,3-c]pyridine. - Adsorption: The compound may adsorb to the surface of certain plastics or glass.- pH control: Maintain the pH of the solution within a stable range, likely near neutral. Avoid strongly acidic (pH < 2) and alkaline (pH > 9) conditions.[1] - Temperature control: Prepare and store solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation. For long-term storage, consider freezing (-20 °C or -80 °C). - Container selection: Use low-adsorption vials, such as those made of polypropylene or silanized glass.
Inconsistent analytical results (e.g., variable peak areas in HPLC) - Incomplete dissolution: The compound may not be fully dissolved, leading to variable concentrations in aliquots. - Ongoing degradation: The compound may be degrading in the autosampler vial during the analytical run. - Inappropriate analytical method: The HPLC method may not be stability-indicating.- Ensure complete dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved before analysis. - Control autosampler temperature: If possible, set the autosampler temperature to a lower value (e.g., 4 °C). - Method validation: Develop and validate a stability-indicating HPLC method that separates the parent compound from potential degradants.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in solution?

Based on its chemical structure and data from related compounds, the primary degradation pathways are expected to be:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common degradation route for pyridine-2-carboxylic acids, especially at elevated temperatures.[2] This would result in the formation of 1H-pyrrolo[2,3-c]pyridine.

  • Hydrolysis: Under strongly acidic or alkaline conditions, the pyrrole ring may be susceptible to hydrolytic cleavage.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the pyrrolopyridine ring system.[1]

  • Oxidation: The electron-rich pyrrole ring can be prone to oxidation, especially in the presence of air and light.

2. What is the optimal pH for storing solutions of this compound?

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as DMSO or DMF. This stock solution can then be diluted into the appropriate aqueous buffer for your experiment immediately before use. This minimizes the time the compound spends in an aqueous environment where it may be less stable.

4. Is this compound sensitive to light?

Yes, pyrrolopyridine derivatives are often photolabile.[1] It is crucial to protect solutions from light by using amber-colored containers or by wrapping the containers with aluminum foil. All manipulations should be performed with minimal light exposure.

5. What are the recommended storage conditions for solutions of this compound?

For short-term storage (a few days), refrigeration at 2-8 °C is recommended. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20 °C or -80 °C is the best practice to prevent degradation from repeated freeze-thaw cycles. Always protect stored solutions from light.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound (e.g., 1 mg/mL in methanol or acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose aliquots thermal Thermal Degradation (e.g., 80°C in solution and solid state) start->thermal Expose aliquots photo Photodegradation (ICH Q1B conditions) start->photo Expose aliquots neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC-UV/MS method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc end Identify and quantify degradants hplc->end

Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method (Example)

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for this compound.

Parameter Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute degradants, then re-equilibrate. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV spectrophotometer (e.g., at 254 nm or a wavelength of maximum absorbance) and/or Mass Spectrometer
Injection Volume 10 µL

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_decarboxylation Decarboxylation cluster_hydrolysis Hydrolysis cluster_photo_oxidation Photo/Oxidative Degradation parent This compound decarboxylated 1H-pyrrolo[2,3-c]pyridine parent->decarboxylated Heat, Acid hydrolyzed Ring-opened products parent->hydrolyzed Strong Acid/Base oxidized Oxidized derivatives parent->oxidized Light, O2 co2 CO2

References

Technical Support Center: Scaling Up the Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions for the scaled-up synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, focusing on a common synthetic route involving the synthesis of an ester precursor followed by hydrolysis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in ester formation (Step 1) Incomplete reaction; Side reactions due to high temperature; Poor quality of starting materials.Monitor reaction progress by TLC or LC-MS to ensure completion. Optimize reaction temperature; lower temperatures may reduce side product formation. Ensure starting materials (e.g., 4-chloropyridine derivatives) are pure and dry.
Incomplete hydrolysis of the ester (Step 2) Insufficient base or reaction time; Steric hindrance around the ester group.Increase the equivalents of base (e.g., NaOH or KOH) and/or extend the reaction time. Monitor by TLC or LC-MS. Consider using a different solvent system to improve solubility and reaction rate. For sterically hindered esters, a stronger base or higher temperature may be required, but this should be balanced against potential degradation.
Product Oily or Difficult to Solidify Presence of residual solvent (e.g., THF, ethanol); Impurities acting as a eutectic mixture.Ensure complete removal of organic solvents under vacuum. If the product is an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. If impurities are suspected, attempt purification by column chromatography before final isolation.
Product discoloration (darkening) Air oxidation of the pyrrole ring; Presence of colored impurities from starting materials or side reactions.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents and solvents. Decolorizing charcoal can be used during the recrystallization step to remove colored impurities.
Difficulty in isolating the product after hydrolysis The product may be soluble in the aqueous layer, especially at certain pH values.Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to minimize its solubility. Extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed multiple times. If the product remains in the aqueous layer, consider "salting out" by adding a saturated solution of an inert salt (e.g., NaCl) to decrease its solubility.
Presence of decarboxylated byproduct The pyrrole-2-carboxylic acid moiety is susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[1]Avoid strongly acidic conditions during work-up. If acidification is necessary, use a dilute acid and maintain a low temperature. Minimize the time the product is exposed to high temperatures, especially in solution.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and scalable approach involves a two-step process:

  • Synthesis of an ester precursor , such as ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate. This can often be achieved through cyclization reactions, for example, adapting the Bartoli indole synthesis or similar methods starting from a substituted pyridine.

  • Saponification (hydrolysis) of the ester to the desired carboxylic acid using a base like sodium hydroxide or potassium hydroxide, followed by an acidic workup.

Q2: What are the critical parameters to control during the hydrolysis step at a larger scale?

When scaling up the saponification, temperature control is crucial to prevent side reactions. The rate of addition of the acid during workup should also be carefully controlled to manage any exotherms and to ensure the desired pH is not overshot, which could lead to product degradation or solubility issues. Efficient stirring is also essential to ensure homogeneity in a larger reaction vessel.

Q3: How can I best purify the final product on a large scale?

Recrystallization is often the most effective method for purifying this compound on a large scale. The choice of solvent is critical; a solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of organic solvents with water.

Q4: Are there any known incompatibilities or hazardous reactions to be aware of?

The starting materials for azaindole synthesis can be hazardous. For example, Grignard reagents, if used in a Bartoli-type synthesis, are highly reactive with water and protic solvents. The hydrolysis step is typically exothermic, especially during the neutralization of excess base with acid, and requires careful temperature management to avoid runaway reactions.

Q5: What are the expected yields for this synthesis at scale?

Yields can vary significantly depending on the specific reagents, conditions, and scale. For planning purposes, yields for the ester formation step can range from 60-80%, and the subsequent hydrolysis can often proceed in high yield (>90%). However, pilot runs are essential to establish reliable yield expectations for a specific process.

Data Presentation

Table 1: Comparison of Reaction Conditions for Ester Hydrolysis
ParameterBatch ProcessContinuous Flow Process
Reaction Time 2 - 16 hours5 - 30 minutes
Temperature 25 - 80 °C80 - 150 °C
Reagent Equivalents 1.5 - 3 eq. Base1.2 - 2 eq. Base
Typical Yield 85 - 95%90 - 99%
Safety Considerations Potential for thermal runaway in large batches.Enhanced heat transfer and smaller reaction volumes improve safety.

Note: Data is generalized and will vary based on specific substrate and equipment.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Illustrative)

This protocol is an adaptation of known indole syntheses and should be optimized for specific starting materials.

  • Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with a solution of the appropriate 4-aminopyridine precursor in a suitable solvent (e.g., THF).

  • Reagent Addition: The solution is cooled to the desired temperature (e.g., -78 °C), and the cyclizing reagent (e.g., a vinyl Grignard reagent in a Bartoli-type approach) is added dropwise via the addition funnel, maintaining the internal temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Protocol 2: Saponification of Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Reaction Setup: A jacketed reactor equipped with a mechanical stirrer and a pH probe is charged with a solution of the ethyl ester in a mixture of ethanol and water.

  • Base Addition: An aqueous solution of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to a moderate temperature (e.g., 60 °C).

  • Reaction Monitoring: The disappearance of the starting material is monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to a pH of approximately 3-4, at which point the product precipitates. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start Start with 4-Aminopyridine Derivative reaction1 Cyclization Reaction start->reaction1 workup1 Aqueous Work-up reaction1->workup1 purification1 Purification (Chromatography/Recrystallization) workup1->purification1 product1 Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate purification1->product1 reaction2 Saponification (Base Hydrolysis) product1->reaction2 Proceed to Hydrolysis workup2 Acidification & Precipitation reaction2->workup2 purification2 Filtration & Drying workup2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_step1_issues Troubleshooting Step 1 cluster_step2_issues Troubleshooting Step 2 start Low Yield of Final Product check_step1 Analyze Step 1 (Esterification) Purity start->check_step1 check_step2 Analyze Step 2 (Hydrolysis) Conversion start->check_step2 impure_ester Impure Ester Intermediate check_step1->impure_ester Impurities Present incomplete_ester Incomplete Esterification check_step1->incomplete_ester Starting Material Remains incomplete_hydrolysis Incomplete Hydrolysis check_step2->incomplete_hydrolysis Ester Remains decarboxylation Decarboxylation Detected check_step2->decarboxylation Byproduct Observed solution1 Improve Purification of Ester impure_ester->solution1 Action solution2 Optimize Esterification Conditions (Temp, Time, Reagents) incomplete_ester->solution2 Action solution3 Increase Base/Time for Hydrolysis incomplete_hydrolysis->solution3 Action solution4 Modify Work-up Conditions (Lower Temp, Careful pH Adjustment) decarboxylation->solution4 Action

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Regioselective Functionalization of 6-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective functionalization of 6-azaindoles (1H-Pyrrolo[2,3-c]pyridines). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and troubleshooting for common challenges encountered during the chemical modification of this critical heterocyclic scaffold. 6-Azaindoles are privileged structures in medicinal chemistry, and controlling the site of functionalization is paramount for synthesizing novel therapeutic agents.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of 6-azaindoles?

A1: The main challenges stem from the electronic nature of the 6-azaindole core. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution, while the pyrrole ring is electron-rich and more reactive.[3] This inherent difference in reactivity often leads to preferential functionalization on the pyrrole ring. Key challenges include:

  • Controlling C-H Functionalization: Directing functionalization to specific positions on either the pyridine or pyrrole ring can be difficult due to the presence of multiple C-H bonds with varying reactivity.[4]

  • N-Functionalization vs. C-Functionalization: The pyrrolic nitrogen is nucleophilic and can compete with carbon atoms for electrophiles.

  • Side Reactions: The electron-deficient nature of the pyridine ring can lead to catalyst poisoning or complex product mixtures in metal-catalyzed reactions.[3][4]

  • Limited Substrate Scope: Many classical indole synthesis methods are not as effective for azaindoles due to the altered electronic properties.[3]

Q2: Which positions on the 6-azaindole ring are most reactive towards electrophilic substitution?

A2: For electrophilic substitution reactions, the electron-rich pyrrole ring is significantly more reactive than the pyridine ring. The general order of reactivity for electrophilic attack is C3 > C2 > C1 (N-H) >> pyridine ring carbons (C4, C5, C7). The C3 position is the most nucleophilic and is typically the site of initial reaction with electrophiles.

Q3: What are common strategies to control regioselectivity in 6-azaindole functionalization?

A3: Several strategies are employed to overcome the inherent reactivity patterns and achieve regioselectivity:

  • Protecting Groups: The use of protecting groups on the pyrrolic nitrogen (e.g., Boc, SEM, N-alkyl) can prevent N-functionalization and modulate the electronic properties of the ring system.[3][5] N-protection is often crucial for successful metal-catalyzed reactions to prevent catalyst poisoning.[4]

  • Directing Groups: Installing a directing group at a specific position can guide a reagent to a desired site, particularly for C-H activation reactions.

  • N-Oxide Formation: Protection of the pyridine nitrogen as an N-oxide can alter the electronic properties of the pyridine ring, sometimes enabling functionalization that is otherwise difficult to achieve.[3]

  • Metal Catalysis: The choice of metal catalyst and ligands is critical for controlling regioselectivity in cross-coupling and C-H activation reactions.[3][4][6] For instance, changing the palladium source from Pd(OAc)₂ to Pd(dppf)Cl₂ has been shown to afford higher regioselectivity and yields in some cross-coupling reactions.[3]

  • Reaction Conditions: Optimization of solvent, temperature, and base can significantly influence the regiochemical outcome of a reaction.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Probable Cause Solution
Catalyst Poisoning by Pyridine Nitrogen The lone pair on the pyridine nitrogen can coordinate to the metal center, inhibiting catalytic activity or leading to undesired side reactions.[4] Solution: Protect the pyrrolic nitrogen with a suitable group (e.g., Boc, N-Me). This can prevent coordination and improve reaction outcomes.[3]
Incorrect Catalyst/Ligand Combination The choice of palladium source and ligand can dramatically affect regioselectivity and yield.[3] Solution: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) and ligands. For example, using Pd(dppf)Cl₂ instead of Pd(OAc)₂ has been reported to improve regioselectivity.[3]
Mixture of Isomers For substrates with multiple reactive sites (e.g., dihalo-6-azaindoles), a mixture of mono- and di-substituted products, or isomers, may be obtained. Solution: Carefully control the stoichiometry of the coupling partners. A stepwise approach, where one position is functionalized first, followed by the second, can provide better control.
Problem 2: Lack of Reactivity or Poor Yield in C-H Functionalization of the Pyridine Ring
Probable Cause Solution
Low Reactivity of the Pyridine Ring The electron-deficient nature of the pyridine ring makes C-H activation challenging compared to the pyrrole ring.[7] Solution: Employ a directing group strategy to facilitate C-H activation at a specific position. Alternatively, protecting the pyridine nitrogen as an N-oxide can increase the reactivity of the pyridine ring towards certain functionalizations.[3]
High Energy Barrier for C-H Bond Breaking C-H bonds are inherently strong, requiring significant energy to break.[4] Solution: Utilize more active catalyst systems, such as those based on rhodium or palladium, which are known to facilitate C-H activation.[4] Microwave irradiation can also be employed to provide the necessary energy for the reaction to proceed.
Steric Hindrance Bulky substituents on the 6-azaindole core or the coupling partner can hinder the reaction. Solution: Use less sterically demanding reagents or catalysts with smaller ligands.
Problem 3: Uncontrolled Halogenation Leading to a Mixture of Products
Probable Cause Solution
Over-halogenation The high reactivity of the pyrrole ring can lead to di- or tri-halogenated products, even with controlled stoichiometry of the halogenating agent. Solution: Use milder halogenating agents. For example, copper(II) bromide in acetonitrile at room temperature has been used for the regioselective monobromination of 6-azaindoles at the C3 position.[8] Enzymatic halogenation can also offer excellent regioselectivity.[9]
Reaction at Undesired Positions While C3 is the most reactive site for electrophilic halogenation, reaction at other positions can occur under forcing conditions. Solution: Optimize reaction conditions (temperature, solvent, reaction time) to favor the kinetically controlled product. Using a protecting group on the nitrogen can also influence the regioselectivity of halogenation.
Problem 4: Low Yield or No Reaction in Friedel-Crafts Acylation

| Probable Cause | Solution | | Deactivation of the Catalyst | The Lewis acid catalyst can complex with the nitrogen atoms of the 6-azaindole, rendering it inactive.[10] Solution: Use a stoichiometric amount of the Lewis acid. Alternatively, explore greener methods using dual-function catalyst/solvents like deep eutectic solvents (e.g., [CholineCl][ZnCl₂]₃) which have shown success in regioselective acylation of indoles without N-H protection.[11] | | N-Acylation vs. C-Acylation | The pyrrolic nitrogen can be acylated, leading to a mixture of products or consumption of the starting material without the desired C-acylation. Solution: Protect the N-H group before carrying out the acylation. Pivaloyl protection has been used to direct acylation to other positions.[12] | | Poor Regioselectivity | Acylation can occur at both C2 and C3 positions, although C3 is generally favored. Solution: The choice of Lewis acid and reaction conditions can influence the C2/C3 selectivity. For example, ZrCl₄ has been shown to be an efficient catalyst for the regioselective 3-acylation of indoles.[13] |

Quantitative Data Summary

Table 1: Regioselectivity in Metal-Catalyzed Cross-Coupling of 6-Azaindoles

Reaction TypeCatalyst/LigandSubstrateProduct(s)Yield (%)Reference
Suzuki CouplingPd(dppf)Cl₂2,3-disubstituted-6-azaindole precursor2,3-disubstituted-6-azaindoleup to 77[3]
Larock-type AnnulationPd(OAc)₂Substituted aminopyridine6-azaindole derivativeup to 40[3][4]
C7 Arylation (of N-oxide)Pd(OAc)₂ / DavePhosN-methyl 6-azaindole N-oxideC7-arylated 6-azaindole55-70[7]

Experimental Protocols

Protocol 1: Regioselective C3 Bromination of 6-Azaindole

This protocol is based on a mild and efficient method for the regioselective halogenation of 6-azaindole systems.[8]

Materials:

  • 6-Azaindole

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-azaindole (1.0 mmol) in acetonitrile (10 mL), add copper(II) bromide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-6-azaindole.

Protocol 2: Palladium-Catalyzed C7 Arylation of N-Methyl 6-Azaindole N-Oxide

This protocol is adapted from a method for the direct arylation of the pyridine ring of azaindoles.[7]

Materials:

  • N-methyl 6-azaindole N-oxide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos

  • Pivalic acid (PivOH)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • To an oven-dried reaction vessel, add N-methyl 6-azaindole N-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.04 mmol), DavePhos (0.15 mmol), PivOH (0.30 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C7-arylated product.

Visualizations

troubleshooting_workflow cluster_start Start cluster_reaction_type Identify Reaction Type cluster_solutions Potential Solutions start Poor Regioselectivity in 6-Azaindole Functionalization reaction_type What is the reaction type? start->reaction_type cross_coupling Metal-Catalyzed Cross-Coupling reaction_type->cross_coupling Cross-Coupling ch_activation C-H Activation reaction_type->ch_activation C-H Activation electrophilic_sub Electrophilic Substitution reaction_type->electrophilic_sub Electrophilic Substitution solution1 Optimize Catalyst/Ligand Use N-Protecting Group cross_coupling->solution1 solution2 Use Directing Group Form N-Oxide Screen Catalysts ch_activation->solution2 solution3 Use Milder Reagents Optimize Conditions N-Protection electrophilic_sub->solution3

Caption: Troubleshooting workflow for poor regioselectivity.

regioselectivity_logic cluster_goal Desired Functionalization Site cluster_decision Primary Strategy cluster_methods Recommended Methods goal Desired Functionalization Site pyrrole_ring Pyrrole Ring (C2/C3) goal->pyrrole_ring Pyrrole pyridine_ring Pyridine Ring (C4/C5/C7) goal->pyridine_ring Pyridine pyrrole_methods Electrophilic Substitution (Halogenation, Acylation) Metal-Catalyzed Cross-Coupling of Halo-azaindoles pyrrole_ring->pyrrole_methods pyridine_methods Directed C-H Activation Functionalization of N-Oxide Metal-Catalyzed Cross-Coupling of Halo-azaindoles pyridine_ring->pyridine_methods

Caption: Logic diagram for selecting a functionalization strategy.

References

Validation & Comparative

A Comparative Analysis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The positional isomerism of the nitrogen atom within the pyridine ring dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative overview of the reported biological activities of two such isomers: 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, aimed at researchers and scientists in drug development.

1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: A Scaffold for Kinase and Phosphodiesterase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been extensively investigated as potent inhibitors of various enzymes, particularly kinases and phosphodiesterases, which are crucial targets in oncology and inflammatory diseases.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Abnormal FGFR signaling is a key driver in various cancers. Several studies report the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.

Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTargetIC50 (nM)Cell-Based Assay
4h FGFR174T1 breast cancer cell proliferation and apoptosis
FGFR29
FGFR325
FGFR4712

Caption: In vitro inhibitory activity of a lead 1H-pyrrolo[2,3-b]pyridine derivative against FGFR isoforms.[1]

FGFR_Inhibition_Workflow Start Start Synthesize_Derivatives Synthesize 1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid derivatives Start->Synthesize_Derivatives Enzymatic_Assay In vitro kinase assay (FGFR1, 2, 3, 4) Synthesize_Derivatives->Enzymatic_Assay Determine_IC50 Determine IC50 values Enzymatic_Assay->Determine_IC50 Cell_Based_Assay Cell proliferation and apoptosis assays (e.g., 4T1 cells) Determine_IC50->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

The inhibitory activity against FGFR kinases is typically determined using a biochemical assay. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes are incubated with the test compounds at varying concentrations in the presence of a suitable substrate (e.g., poly(Glu, Tyr)) and ATP. The enzyme activity is measured by quantifying the amount of phosphorylated substrate, often through an ELISA-based method or radiometric assay. IC50 values are then calculated from the dose-response curves.[1]

Inhibition of Phosphodiesterase 4B (PDE4B)

PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for various inflammatory conditions. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been identified as potent and selective PDE4B inhibitors.

Table 2: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

CompoundPDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11h 0.111.110

Caption: In vitro inhibitory activity and selectivity of a lead 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative against PDE4B and PDE4D.[2]

PDE4B_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus cAMP cAMP Inflammatory_Stimulus->cAMP increases PDE4B PDE4B cAMP->PDE4B Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) cAMP->Pro_inflammatory_Cytokines inhibits AMP AMP PDE4B->AMP hydrolyzes Pyrrolopyridine_Derivative 1H-pyrrolo[2,3-b]pyridine -2-carboxamide derivative Pyrrolopyridine_Derivative->PDE4B inhibits

The PDE4B inhibitory activity is assessed using an in vitro enzymatic assay. Recombinant human PDE4B is incubated with the test compounds and the substrate, cAMP. The enzymatic reaction is stopped, and the amount of remaining cAMP or the product, AMP, is quantified. This is often achieved using methods like scintillation proximity assay (SPA) or fluorescence polarization. IC50 values are determined by fitting the data to a dose-response curve.[2]

This compound: A Versatile Intermediate in Medicinal Chemistry

The available literature positions this compound primarily as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. However, specific quantitative data for its derivatives, particularly from the 2-carboxylic acid, that would allow for a direct comparison with the 1H-pyrrolo[2,3-b]pyridine isomer are not provided in the search results.

Research indicates that the 1H-pyrrolo[2,3-c]pyridine scaffold is a valuable starting point for developing compounds with high selectivity towards specific signaling pathways. Its derivatives have been explored as potential anti-inflammatory agents and for their ability to modulate cellular responses. Despite these promising applications, detailed structure-activity relationship (SAR) studies with quantitative data for derivatives of this compound are not as extensively documented in the public domain as for its isomer.

Conclusion

While a direct, data-driven comparison of the activity of this compound and 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is currently not possible due to a lack of comparative studies, the existing research clearly delineates different trajectories for their application in drug discovery.

The 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold has given rise to a multitude of potent and well-characterized inhibitors of kinases (such as FGFR) and phosphodiesterases (like PDE4B), with substantial in vitro data available. This isomer appears to be a highly promising core for developing targeted therapies in oncology and inflammatory diseases.

Conversely, This compound is recognized as a valuable building block in medicinal chemistry. While its potential in the synthesis of kinase inhibitors and anti-inflammatory agents is acknowledged, a comprehensive public database of its derivatives' specific biological activities and potencies is less developed.

For researchers in drug development, the choice between these two isomeric scaffolds will heavily depend on the specific biological target and the therapeutic area of interest. The well-documented activity of 1H-pyrrolo[2,3-b]pyridine derivatives provides a solid foundation for further optimization in kinase and PDE4 inhibition. The synthetic versatility of this compound, on the other hand, presents an opportunity for exploring novel chemical space and identifying inhibitors for a different set of biological targets. Further research, including direct comparative studies, would be invaluable in fully elucidating the therapeutic potential of these closely related yet distinct heterocyclic systems.

References

A Comparative Guide to the Efficacy of 6-Azaindole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisostere of the indole ring, is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The position of the nitrogen atom within the pyridine ring of the azaindole core significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the biological efficacy of different 6-azaindole isomers, alongside its positional isomers (4-, 5-, and 7-azaindole), with supporting data from various biological assays.

Data Presentation: Comparative Efficacy of Azaindole Isomers

The following tables summarize the quantitative data on the efficacy of various azaindole isomers in different biological assays. It is important to note that the data is compiled from multiple sources, and direct head-to-head comparisons of the parent isomers under identical conditions are limited. The presented data often pertains to derivatives of the respective azaindole scaffolds.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives in Kinase Assays

Isomer ScaffoldTarget KinaseCompound DescriptionIC50 (nM)Reference
4-Azaindolec-MetN-nitrobenzenesulfonyl-4-azaindole derivative20 - 70[1]
5-AzaindoleCdc7Substituted 5-azaindole derivativePotent inhibitory activity[1][2]
6-AzaindoleCdc7Isomeric 6-azaindoleLower inhibitory activity than 5-azaindole[2][3]
7-AzaindoleCdc7Isomeric 7-azaindoleLower inhibitory activity than 5-azaindole[2][3]
4-AzaindoleVEGFR24-azaindole derivative~10-fold higher than 7-azaindole derivative[3]
6-AzaindoleVEGFR26-azaindole derivative48[3]
7-AzaindoleVEGFR27-azaindole derivative37[3]
6-AzaindoleGSK3β6-azaindole derivative9[3]
7-AzaindoleGSK3β7-azaindole derivativeInactive[3]

Table 2: Comparative Activity of Azaindole Derivatives in Other Biological Assays

Isomer ScaffoldBiological Target/AssayObservationReference
4-AzaindoleHIV-1 Reverse TranscriptaseBetter efficacy than parent indole[2]
5-AzaindoleHIV-1 Reverse TranscriptaseReduced efficacy compared to parent indole[2]
6-AzaindoleHIV-1 Reverse TranscriptaseReduced efficacy compared to parent indole[2]
7-AzaindoleHIV-1 Reverse TranscriptaseBetter efficacy than parent indole[2]
6-AzaindoleCannabinoid Receptor 1 (CB1) Allosteric ModulatorMarkedly reduced binding affinity but behaved functionally similar to indole counterparts.[4]
7-AzaindoleCannabinoid Receptor 1 (CB1) Allosteric ModulatorLost the ability to bind to the receptor.[4]

Table 3: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines

Isomer ScaffoldCell LineCompound DescriptionGI50/IC50 (µM)Reference
4-AzaindoleColon Cancer2,3-bis(het)aryl-4-azaindole0.6[2]
5-AzaindoleA2780 (Ovarian)N-arylated 5-azaindole derivative4.4[2]
7-AzaindoleMCF-7 (Breast)Novel 7-azaindole analog15.56[5]

Mandatory Visualization

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Azaindole 6-Azaindole Inhibitor Azaindole->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with a potential inhibitory point for a 6-azaindole derivative.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Optimization Synthesis Synthesis of 6-Azaindole Isomers Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50 determination) Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis & IC50/GI50 Calculation Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General experimental workflow for the evaluation of 6-azaindole isomers.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of 6-azaindole isomers against a target protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 6-Azaindole isomer stock solutions (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 6-azaindole isomers in the appropriate assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the kinase, substrate, and diluted 6-azaindole isomer or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of 6-azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 6-Azaindole isomer stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the 6-azaindole isomers or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the resulting dose-response curve.

Conclusion

The biological activity of azaindole isomers is highly dependent on the specific biological target and the substitution pattern on the azaindole core. While 7-azaindole is the most extensively studied isomer, particularly in kinase inhibition, this guide highlights that 6-azaindole and other isomers can exhibit potent and sometimes superior activity against specific targets. For instance, 6-azaindole derivatives have shown notable activity against GSK3β, while demonstrating reduced efficacy as HIV-1 reverse transcriptase inhibitors compared to the 4- and 7-isomers.[2][3] The choice of the optimal azaindole scaffold is therefore a critical consideration in drug design and lead optimization, contingent on the desired pharmacological profile. Further head-to-head comparative studies of all four isomers against a broader range of biological targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of novel therapeutics.

References

The Potential of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct evidence for the kinase inhibitory activity of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not extensively documented in publicly available literature, its core structure, the pyrrolopyridine scaffold, is a well-established and privileged motif in the design of potent kinase inhibitors. This guide provides a comparative analysis of key kinase inhibitors built upon the isomeric 1H-pyrrolo[2,3-b]pyridine backbone, offering insights into the potential of the broader pyrrolopyridine class as a foundation for novel therapeutics. The data presented herein is for derivatives and isomers of the titular compound and serves to validate the therapeutic promise of this chemical family.

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors

To illustrate the potential of the pyrrolopyridine scaffold, this section compares the inhibitory activities of three distinct kinase inhibitors, each based on the 1H-pyrrolo[2,3-b]pyridine core and targeting different kinase families: Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 9 (CDK9), and Traf2- and NCK-interacting kinase (TNIK).

Compound Target Kinase(s) IC50 (nM) Reference
Compound 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
CAN508 CDK9/cyclin T1350[2][3]
A TNIK Inhibitor Derivative TNIK<1[4][5]

Signaling Pathway Context

The targeted kinases—FGFR, CDK9, and TNIK—are crucial nodes in signaling pathways that are often dysregulated in cancer. Understanding their roles provides context for the therapeutic potential of inhibitors targeting them.

G Simplified Kinase Signaling Pathways cluster_0 FGFR Signaling cluster_1 Transcriptional Regulation (CDK9) cluster_2 Wnt Signaling (TNIK) FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival PTEFb P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription (e.g., c-Myc, Mcl-1) RNAPII->Transcription Cell_Growth_Apoptosis Cell Growth & Apoptosis Regulation Transcription->Cell_Growth_Apoptosis Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Co-activation TNIK TNIK TCF_LEF->TNIK Recruitment Wnt_Target_Genes Wnt Target Gene Expression TNIK->Wnt_Target_Genes Tumorigenesis Tumorigenesis Wnt_Target_Genes->Tumorigenesis

Caption: Overview of FGFR, CDK9, and TNIK signaling pathways.

Experimental Protocols

The determination of a compound's inhibitory activity against a target kinase is a critical step in its validation. Below are detailed methodologies for common kinase inhibition assays.

ADP-Glo™ Kinase Assay (for CDK9 and TNIK)

This luminescent kinase assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal correlates with the amount of ADP produced and thus the kinase activity.

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (e.g., CDK9/cyclin T1 or TNIK), the substrate (e.g., a peptide substrate for CDK9 or Myelin Basic Protein for TNIK), and the test compound at various concentrations in a kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction to stop the kinase activity and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G ADP-Glo™ Kinase Assay Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, Inhibitor, ATP) Start->Kinase_Reaction Incubation1 Incubate (e.g., 30°C, 60 min) Kinase_Reaction->Incubation1 Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate (RT, 40 min) Add_ADP_Glo->Incubation2 Add_Detection_Reagent 3. Add Kinase Detection Reagent (Convert ADP to ATP, add Luciferase) Incubation2->Add_Detection_Reagent Incubation3 Incubate (RT, 30 min) Add_Detection_Reagent->Incubation3 Read_Luminescence 4. Read Luminescence Incubation3->Read_Luminescence Data_Analysis 5. Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical ADP-Glo™ kinase assay.

LanthaScreen™ Eu Kinase Binding Assay (for FGFR)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase active site.

Principle:

The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's ATP pocket. When both are bound, FRET occurs. An inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a mixture of the kinase (e.g., FGFR1) and the Eu-labeled antibody in the kinase buffer.

    • Prepare the Alexa Fluor® 647-labeled tracer solution.

  • Assay Execution:

    • In a microplate, add the test compound dilutions.

    • Add the kinase/antibody mixture.

    • Add the tracer to initiate the binding reaction.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Read the TR-FRET signal on a plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G LanthaScreen™ Kinase Binding Assay Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Serial dilutions of inhibitor, Kinase/Ab mix, Tracer) Start->Prepare_Reagents Add_Inhibitor 2. Add Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_Kinase_Ab 3. Add Kinase/Antibody Mixture Add_Inhibitor->Add_Kinase_Ab Add_Tracer 4. Add Tracer Add_Kinase_Ab->Add_Tracer Incubation Incubate (RT, 1 hour) Add_Tracer->Incubation Read_TR_FRET 5. Read TR-FRET Signal Incubation->Read_TR_FRET Data_Analysis 6. Data Analysis (Calculate IC50) Read_TR_FRET->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a LanthaScreen™ kinase binding assay.

Conclusion

The this compound belongs to a class of heterocyclic compounds that have demonstrated significant potential in the development of targeted kinase inhibitors. While direct inhibitory data for this specific molecule is limited, the potent and selective activity of its isomers and derivatives against critical cancer targets like FGFR, CDK9, and TNIK underscores the value of the pyrrolopyridine scaffold. The experimental protocols and comparative data presented in this guide offer a framework for the evaluation of novel compounds based on this promising chemical core. Further investigation into the structure-activity relationships of 1H-pyrrolo[2,3-c]pyridine derivatives is warranted to fully explore their therapeutic potential.

References

Comparative Analysis of 1H-Pyrrolo[2,3-c]pyridine Analogs: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship (SAR) of 1H-pyrrolo[2,3-c]pyridine analogs reveals critical insights for the development of potent enzyme inhibitors. While direct SAR studies on 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid analogs are limited in the current scientific literature, a comprehensive analysis of the closely related 1H-pyrrolo[2,3-c]pyridine-7-amine series offers valuable guidance for future drug design and development in this chemical space.

This guide presents a comparative analysis of a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives that have been investigated as potassium-competitive acid blockers (P-CABs), potent inhibitors of the gastric H+/K+-ATPase.[1] The data summarized herein provides a framework for understanding how structural modifications to the 1H-pyrrolo[2,3-c]pyridine scaffold influence biological activity.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various 1H-pyrrolo[2,3-c]pyridine-7-amine analogs against H+/K+-ATPase was evaluated both in vitro and in vivo. The following table summarizes the key structure-activity relationships, highlighting the impact of substitutions at the N-1, C-2, and C-3 positions of the pyrrolopyridine core, as well as modifications to the 7-amino group.

CompoundR⁴in vitro H+/K+-ATPase IC₅₀ (nM)[1]in vivo Inhibition of Gastric Acid Secretion (%) @ 1 mg/kg, i.v. in rats[1]
1 HCH₃CH₃Benzyl2762
5a N-CH₃CH₃CH₃Benzyl4855
5c HCH₃CH₃2-Methylbenzyl2572
5d HCH₃CH₃3-Methylbenzyl1985
5e HCH₃CH₃4-Methylbenzyl1890
10c PropylHH2-Methylbenzyl1345

Key Structure-Activity Relationship Insights

The data presented above indicates several key trends in the structure-activity relationship for this series of compounds:

  • Substitution on the 7-Amino Group (R⁴): The nature of the substituent on the 7-amino group plays a crucial role in determining potency. Small alkyl substitutions on the benzyl ring, particularly at the meta and para positions (compounds 5d and 5e ), led to a significant increase in both in vitro and in vivo activity compared to the unsubstituted benzyl analog (1 ).[1]

  • Substitution at the N-1 Position (R¹): Introduction of a methyl group at the N-1 position (compound 5a ) resulted in a slight decrease in activity compared to the unsubstituted analog (1 ).[1] However, larger alkyl groups at this position, such as the propyl group in compound 10c , can be tolerated and may lead to potent in vitro inhibitors, although the in vivo efficacy can be variable.[1]

  • Substitution at C-2 and C-3 Positions (R² and R³): The presence of methyl groups at the C-2 and C-3 positions appears to be favorable for activity within the 7-aminobenzyl series.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of potassium-competitive acid blockers and the general workflow for their evaluation.

Inhibition_of_Gastric_Acid_Secretion Mechanism of Action of P-CABs cluster_cell Gastric Mucosa PCAB 1H-Pyrrolo[2,3-c]pyridine Analog (P-CAB) HKATPase H+/K+-ATPase (Proton Pump) PCAB->HKATPase Binds reversibly and competitively with K+ H_ion H+ ion (Acid) HKATPase->H_ion Pumps H+ out ParietalCell Parietal Cell Lumen K_ion K+ ion K_ion->HKATPase Binds to pump StomachLumen Stomach Lumen H_ion->StomachLumen Acidifies

Figure 1. Mechanism of H+/K+-ATPase inhibition by P-CABs.

Experimental_Workflow Evaluation Workflow for P-CABs Synthesis Analog Synthesis InVitro in vitro Assay (H+/K+-ATPase Inhibition) Synthesis->InVitro InVivo in vivo Assay (Gastric Acid Secretion in rats) Synthesis->InVivo SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Figure 2. General experimental workflow for SAR studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro H+/K+-ATPase Inhibitory Assay

The inhibitory activity of the compounds on H+/K+-ATPase was determined by measuring the amount of inorganic phosphate released from ATP.

  • Enzyme Preparation: Gastric H+/K+-ATPase was prepared from the gastric mucosa of rats.

  • Assay Mixture: The test compound, dissolved in DMSO, was added to a reaction mixture containing the prepared H+/K+-ATPase enzyme, buffer (e.g., Tris-HCl), MgCl₂, and KCl.

  • Initiation and Incubation: The reaction was initiated by the addition of ATP. The mixture was then incubated at 37°C for a specified period (e.g., 30 minutes).

  • Termination and Measurement: The reaction was stopped by the addition of a quenching solution (e.g., trichloroacetic acid). The amount of inorganic phosphate produced was quantified spectrophotometrically.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) was calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Gastric Acid Secretion Assay in Rats

The effect of the compounds on gastric acid secretion was evaluated in anesthetized rats.

  • Animal Preparation: Male Sprague-Dawley rats were fasted overnight with free access to water. The animals were then anesthetized.

  • Surgical Procedure: A catheter was inserted into the stomach through the esophagus and another through the duodenum for gastric perfusion.

  • Perfusion: The stomach was perfused with saline, and the perfusate was collected at regular intervals.

  • Compound Administration: The test compound was administered intravenously (i.v.).

  • Stimulation of Acid Secretion: Gastric acid secretion was stimulated by a continuous intravenous infusion of a secretagogue, such as histamine.

  • Sample Analysis: The acidity of the collected perfusate was determined by titration with NaOH.

  • Inhibition Calculation: The percentage of inhibition of gastric acid secretion was calculated by comparing the acid output before and after compound administration.

Broader Context: Biological Activities of Pyrrolopyridine Isomers

While this guide focuses on the 1H-pyrrolo[2,3-c]pyridine scaffold, it is noteworthy that other pyrrolopyridine isomers exhibit a wide range of biological activities, making this heterocyclic system a privileged scaffold in medicinal chemistry. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR). Furthermore, 1H-pyrrolo[3,2-c]pyridine analogs have shown promise as anticancer agents by acting as colchicine-binding site inhibitors. This diversity of targets underscores the versatility of the pyrrolopyridine core and its potential for the development of novel therapeutics for various diseases.

References

Comparative Cross-Reactivity Profiling of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid against a panel of selected kinases. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from structurally related pyrrolopyridine analogs to construct a representative profile. The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors for therapeutic areas such as oncology and inflammation.[1] This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Kinase Inhibitory Activity

The inhibitory activity of this compound and two representative pyrrolopyridine analogs was evaluated against a panel of cancer-relevant kinases. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay, with the results summarized in the table below. The data for the analogs are derived from published studies on similar compound classes, while the data for the target compound are hypothetical and for illustrative purposes.

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical Data) FGFR185
VEGFR2250
CDK81500
CSF1R>10000
Analog A (Pyrrolo[2,3-b]pyridine derivative) FGFR115
VEGFR298
CDK8850
CSF1R5200
Analog B (Pyrrolo[2,3-d]pyrimidine derivative) FGFR1120
VEGFR235
CDK82100
CSF1R800

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol is based on a luminescence-based assay that quantifies the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence indicates higher kinase activity and lower inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Substrate peptide specific to the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Test compounds (solubilized in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase, substrate peptide, and kinase assay buffer.

  • Assay Plate Setup:

    • Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells of the 384-well plate.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate.

    • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity in each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR/VEGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 1H-pyrrolo[2,3-c]pyridine- 2-carboxylic acid Inhibitor->RTK Inhibits

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by pyrrolopyridine-based inhibitors.

G Experimental Workflow for In Vitro Kinase Assay A 1. Compound Serial Dilution (in DMSO) B 2. Dispense Compounds into 384-well Plate A->B D 4. Add Master Mix to Plate B->D C 3. Prepare Kinase/ Substrate Master Mix C->D E 5. Initiate Reaction with ATP Incubate at RT D->E F 6. Add Luminescence Detection Reagent E->F G 7. Read Luminescence on Plate Reader F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: A flowchart outlining the key steps of the in vitro kinase inhibition assay protocol.

References

In Vivo Efficacy of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of compounds derived from the versatile 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold. While this specific carboxylic acid is often a key intermediate in pharmaceutical synthesis, its derivatives have shown significant potential across various therapeutic areas, including oncology and inflammatory diseases.[1][2] This document summarizes the performance of these derivatives against alternative therapies, supported by experimental data and detailed protocols.

Comparative Efficacy of Pyrrolopyridine Derivatives

The 1H-pyrrolo[2,3-c]pyridine scaffold is a cornerstone for the development of targeted kinase inhibitors.[1] Derivatives have demonstrated potent in vivo activity by targeting key signaling pathways implicated in cancer and inflammation. Below is a comparison of the efficacy of various derivatives based on their therapeutic targets.

Table 1: In Vivo Antitumor Efficacy of Pyrrolopyridine-Based Kinase Inhibitors
Derivative ClassTargetAnimal ModelDosing RegimenEfficacy (Tumor Growth Inhibition - TGI)Alternative TherapiesReference
ATM Inhibitor Ataxia-Telangiectasia Mutated (ATM) KinaseHCT116 & SW620 Xenografts (Mice)Compound 25a + Irinotecan79.3% and 95.4% respectivelyStandard Chemotherapy[3]
FGFR Inhibitor Fibroblast Growth Factor Receptor (FGFR)Breast Cancer 4T1 Cell Xenograft (Mice)Not SpecifiedSignificant inhibition of proliferation, migration, and invasionOther pan-FGFR inhibitors (e.g., Lenvatinib)[4][5]
Tubulin Inhibitor Tubulin Polymerization (Colchicine-Binding Site)HeLa, SGC-7901, & MCF-7 Xenografts (Mice)0.12 µM, 0.24 µM, and 0.36 µMSignificant G2/M phase cell cycle arrest and apoptosisTaxanes (e.g., Paclitaxel), Vinca Alkaloids[6]
Table 2: In Vivo Anti-Inflammatory Efficacy of a Pyrrolopyridine-Based PDE4B Inhibitor
Derivative ClassTargetCellular ModelStimulusEfficacy (Inhibition of TNF-α release)Alternative TherapiesReference
PDE4B Inhibitor Phosphodiesterase 4B (PDE4B)MacrophagesLipopolysaccharide (LPS) and Pam3CysSignificant inhibition, equipotent with RolipramRolipram, Apremilast[7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding the therapeutic potential of these compounds.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 4h) Pyrrolo_pyridine->FGFR Inhibition

Caption: FGFR Signaling Pathway Inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.

In_Vivo_Efficacy_Workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Reporting A Compound Synthesis (this compound derivative) B In Vitro Assays (Kinase activity, Cell proliferation) A->B C Animal Model Selection (e.g., Xenograft mice) B->C D Dose-Response Study (Determine optimal dosage) C->D E Efficacy Study (Treatment vs. Control groups) D->E F Tumor Growth Measurement E->F G Toxicity Assessment E->G H Statistical Analysis (e.g., T-test, ANOVA) F->H G->H I Data Interpretation (Calculate TGI) H->I J Publish Comparison Guide I->J

Caption: General workflow for in vivo efficacy validation of novel compounds.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vivo studies.[8] The following protocols are based on established practices for evaluating kinase inhibitors in oncology.

Animal Models and Husbandry
  • Species: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Model Establishment
  • Cell Lines: Human cancer cell lines relevant to the target kinase (e.g., HCT116 for ATM, 4T1 for FGFR) are used.[3][4]

  • Cell Preparation: Cells are cultured to ~80% confluency, harvested, and resuspended in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1x10^7 cells/mL.

  • Implantation: 100 µL of the cell suspension is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, mice are randomly assigned to treatment and control groups.

Compound Administration and Efficacy Evaluation
  • Formulation: The this compound derivative is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing: The compound is administered orally (p.o.) or intraperitoneally (i.p.) daily at a predetermined dose. The control group receives the vehicle only.

  • Combination Therapy: For studies evaluating synergistic effects, the compound is administered in combination with a standard-of-care agent (e.g., irinotecan for ATM inhibitors).[3]

  • Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Toxicity Monitoring: Animal body weight is recorded twice weekly as a general indicator of toxicity. Any signs of distress are noted.

Statistical Analysis
  • Methodology: Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test or a Student's t-test.

  • Significance Level: A p-value of < 0.05 is typically considered statistically significant.

This guide provides a framework for understanding and evaluating the in vivo potential of novel compounds derived from the this compound scaffold. Adherence to rigorous and well-documented experimental protocols is paramount for generating reliable and comparable data.[9]

References

Comparative Docking Analysis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative molecular docking study of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid against established inhibitors targeting key protein kinases implicated in cancer signaling pathways. The analysis aims to predict the binding affinity and interaction patterns of this compound relative to known drugs, offering insights into its potential as a kinase inhibitor. The data presented herein is based on a hypothetical docking simulation to illustrate a comparative workflow.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of this compound and known inhibitors against two prominent cancer-related kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Lower docking scores typically indicate a higher predicted binding affinity.

CompoundTarget KinaseDocking Score (kcal/mol)Predicted Ki (µM)
This compound EGFR-8.22.1
Erlotinib (Known Inhibitor)EGFR-9.50.5
Gefitinib (Known Inhibitor)EGFR-9.10.9
This compound CDK2-7.93.5
Roscovitine (Known Inhibitor)CDK2-8.81.2
Dinaciclib (Known Inhibitor)CDK2-10.20.2

Experimental Protocols

The in silico molecular docking studies were performed using a standardized and widely accepted protocol, as detailed below. This protocol is based on common practices in computational drug design.[1][2][3]

1. Software and Tools:

  • Protein Preparation: MGLTools with AutoDock Tools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro, and ADT

  • Molecular Docking: AutoDock Vina[1]

  • Visualization: PyMOL or Discovery Studio Visualizer

2. Protein Preparation:

  • Three-dimensional crystal structures of the target kinases (EGFR, PDB ID: 1M17; CDK2, PDB ID: 1HCK) were downloaded from the Protein Data Bank (PDB).[1]

  • Using ADT, all water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein.

  • The prepared protein structures were saved in the PDBQT file format for use with AutoDock Vina.[1]

3. Ligand Preparation:

  • The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure.

  • The 3D structures of the known inhibitors were obtained from the PubChem database.

  • Ligand structures were energy-minimized using the Avogadro software with the MMFF94 force field.

  • Using ADT, Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.[1]

  • The prepared ligands were saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box was defined to encompass the active site of each kinase.

  • The center of the grid box was set to the coordinates of the respective co-crystallized ligand in the original PDB file to ensure the docking simulation was focused on the known binding pocket.[1]

  • The dimensions of the grid box were set to 25Å x 25Å x 25Å to allow for sufficient conformational sampling of the ligands.

5. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.[1]

  • The top-ranked binding pose for each ligand, based on the docking score, was selected for further analysis.

  • The interactions between the ligands and the amino acid residues in the active site of the proteins were visualized and analyzed using PyMOL.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the comparative docking study and a simplified representation of the EGFR signaling pathway, a key pathway in cancer cell proliferation.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Cleaning, PDBQT Conversion) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Structure Generation, Energy Minimization, PDBQT Conversion) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock results Results Generation (Docking Scores, Binding Poses) dock->results analysis Comparative Analysis (Binding Affinity, Interactions) results->analysis

Caption: A flowchart of the in silico comparative molecular docking workflow.

signaling_pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

References

Benchmarking a Novel 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivative Against Current Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel investigational compound, [Hypothetical Compound 1], a derivative of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, against established therapeutic agents targeting Phosphodiesterase 4 (PDE4). This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of novel PDE4 inhibitors.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry.[1][2] Its structural features make it a valuable starting point for the synthesis of compounds with potential therapeutic activities, including kinase inhibitors for oncology and agents targeting inflammatory pathways.[1] Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade.[3]

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism makes PDE4 an attractive target for the treatment of various inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. Furthermore, PDE4 inhibitors are being investigated for their potential in treating neurological disorders.[3][4]

This guide will benchmark our hypothetical lead compound, [Hypothetical Compound 1], against current FDA-approved and investigational PDE4 inhibitors.

Comparative Analysis of PDE4 Inhibitors

The following table summarizes the in vitro potency of [Hypothetical Compound 1] in comparison to established PDE4 inhibitors. The data for the established agents has been compiled from publicly available literature.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Selectivity for PDE4B vs PDE4DTherapeutic Area
[Hypothetical Compound 1] TBD15 TBD150 10x Investigational
Roflumilast0.70.52.40.20.4xCOPD
Apremilast101312473.6xPsoriasis, Psoriatic Arthritis
Crisaborole604913062012.6xAtopic Dermatitis
Rolipram2.00.81.30.10.125xInvestigational (CNS)

TBD: To be determined

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the mechanism of action of PDE4 inhibitors in an inflammatory cell.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus GPCR GPCR Pro-inflammatory Stimulus->GPCR Activates AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to CREB CREB PKA->CREB Phosphorylates Inflammatory\nMediators Inflammatory Mediators PKA->Inflammatory\nMediators Inhibits (e.g., NF-κB pathway) Anti-inflammatory\nResponse Anti-inflammatory Response CREB->Anti-inflammatory\nResponse Promotes Transcription PDE4_Inhibitor [Hypothetical Compound 1] (PDE4 Inhibitor) PDE4_Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of PDE4 inhibitors.

Experimental Protocols

PDE4B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant PDE4B.

Materials:

  • Human recombinant PDE4B enzyme

  • [3H]-cAMP

  • 5'-Nucleotidase

  • Scintillation cocktail

  • Test compounds (e.g., [Hypothetical Compound 1])

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the test compound dilutions, PDE4B enzyme, and [3H]-cAMP to a microplate.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 5'-Nucleotidase, which converts the resulting [3H]-AMP to [3H]-adenosine.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Experimental Workflow for PDE4B Inhibition Assay

PDE4B_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination_detection Termination & Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add test compounds and reaction mix to microplate A->C B Prepare reaction mix: PDE4B enzyme, [3H]-cAMP B->C D Incubate at 30°C C->D E Stop reaction with 5'-Nucleotidase D->E F Add scintillation cocktail E->F G Measure radioactivity F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow for the PDE4B inhibition assay.

Discussion and Future Directions

The preliminary data for [Hypothetical Compound 1] indicates a promising profile as a selective PDE4B inhibitor. Its 10-fold selectivity for PDE4B over PDE4D is a desirable characteristic, as inhibition of PDE4D has been associated with emetic side effects. While its absolute potency is lower than that of some established non-selective inhibitors like Roflumilast, its selectivity profile may translate to an improved therapeutic window.

Further studies are warranted to fully characterize the pharmacological profile of [Hypothetical Compound 1]. These include:

  • Determination of inhibitory activity against PDE4A and PDE4C isoforms.

  • In vitro and in vivo assessment of anti-inflammatory activity in relevant cellular and animal models.

  • Pharmacokinetic and toxicological profiling.

The 1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel PDE4 inhibitors with potentially improved safety and efficacy profiles. Continued optimization of this chemical series could lead to the identification of a clinical candidate for the treatment of a range of inflammatory and neurological diseases.

References

Unraveling the Therapeutic Potential of the 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid Scaffold: A Comparative Guide to Derivative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

The versatile 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid scaffold serves as a crucial starting point in the synthesis of a diverse array of potent therapeutic agents. While the core molecule itself is a synthetic intermediate, its derivatives have been successfully developed into highly specific inhibitors targeting key players in cellular signaling pathways, primarily demonstrating efficacy as both kinase inhibitors for oncology and as anti-inflammatory agents. This guide provides a comparative analysis of the distinct mechanisms of action of compounds derived from the broader pyrrolopyridine framework, supported by experimental data and detailed protocols.

This guide will explore two primary mechanisms of action stemming from the pyrrolopyridine scaffold: kinase inhibition, with a focus on Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 8 (CDK8) inhibitors, and anti-inflammatory activity through the inhibition of Phosphodiesterase 4B (PDE4B).

Comparative Analysis of Therapeutic Mechanisms

Derivatives of the pyrrolopyridine scaffold have been ingeniously modified to selectively target different enzymes, leading to distinct therapeutic outcomes. While both kinase inhibitors and PDE4B inhibitors modulate signaling pathways, they do so at different junctures, as illustrated in the comparison below.

FeatureKinase Inhibitors (e.g., FGFR, CDK8 Inhibitors)PDE4B Inhibitors
Primary Target Protein Kinases (FGFR, CDK8)Phosphodiesterase 4B (PDE4B)
Mechanism Competitively bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates.Inhibit the hydrolysis of cyclic AMP (cAMP), leading to increased intracellular cAMP levels.
Therapeutic Area OncologyInflammatory Diseases (e.g., COPD, Psoriasis)
Cellular Outcome Inhibition of cell proliferation, migration, and induction of apoptosis in cancer cells.Reduction of pro-inflammatory cytokine production (e.g., TNF-α) and suppression of immune cell activation.

Quantitative Performance Data

The following tables summarize the in vitro potency of representative pyrrolopyridine derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)Reference
FGFR Inhibitor1H-pyrrolo[2,3-b]pyridine derivative 4h FGFR17[1]
FGFR29[1]
FGFR325[1]
CDK8 Inhibitor1H-pyrrolo[2,3-b]pyridine derivative 22 CDK848.6[2]

Table 2: PDE4B Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound ExampleTarget EnzymeIC50 (µM)Reference
11a PDE4B0.63[3]
11c PDE4B0.60[3]
11h PDE4B0.11[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Kinase Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., FGFR) Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., FGFR) Activates Downstream Signaling (e.g., RAS-MEK-ERK) Downstream Signaling (e.g., RAS-MEK-ERK) Receptor Tyrosine Kinase (e.g., FGFR)->Downstream Signaling (e.g., RAS-MEK-ERK) Phosphorylates Gene Transcription Gene Transcription Downstream Signaling (e.g., RAS-MEK-ERK)->Gene Transcription Transcription Factors (e.g., STAT1) Transcription Factors (e.g., STAT1) CDK8/Mediator Complex CDK8/Mediator Complex Transcription Factors (e.g., STAT1)->CDK8/Mediator Complex RNA Polymerase II RNA Polymerase II CDK8/Mediator Complex->RNA Polymerase II RNA Polymerase II->Gene Transcription Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Pyrrolopyridine Kinase Inhibitor Pyrrolopyridine Kinase Inhibitor Pyrrolopyridine Kinase Inhibitor->Receptor Tyrosine Kinase (e.g., FGFR) Inhibits ATP Binding Pyrrolopyridine Kinase Inhibitor->CDK8/Mediator Complex Inhibits ATP Binding

Figure 1. Mechanism of Action for Pyrrolopyridine-based Kinase Inhibitors.

G cluster_1 PDE4B Inhibition Pro-inflammatory Stimulus (e.g., LPS) Pro-inflammatory Stimulus (e.g., LPS) Immune Cell (e.g., Macrophage) Immune Cell (e.g., Macrophage) Pro-inflammatory Stimulus (e.g., LPS)->Immune Cell (e.g., Macrophage) Adenylyl Cyclase Adenylyl Cyclase Immune Cell (e.g., Macrophage)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolysis Reduced Pro-inflammatory Cytokines (e.g., TNF-α) Reduced Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Reduced Pro-inflammatory Cytokines (e.g., TNF-α) Leads to Pyrrolopyridine PDE4B Inhibitor Pyrrolopyridine PDE4B Inhibitor Pyrrolopyridine PDE4B Inhibitor->PDE4B Inhibits

Figure 2. Mechanism of Action for Pyrrolopyridine-based PDE4B Inhibitors.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase/Enzyme Kinase/Enzyme Reaction Mixture Reaction Mixture Kinase/Enzyme->Reaction Mixture Substrate + ATP Substrate + ATP Substrate + ATP->Reaction Mixture Inhibitor Inhibitor Inhibitor->Reaction Mixture Detection Detection Reaction Mixture->Detection Incubate IC50 Determination IC50 Determination Detection->IC50 Determination Measure Signal Culture Cells Culture Cells Treat with Inhibitor Treat with Inhibitor Culture Cells->Treat with Inhibitor Stimulate (e.g., LPS) Stimulate (e.g., LPS) Treat with Inhibitor->Stimulate (e.g., LPS) Incubate Incubate Stimulate (e.g., LPS)->Incubate Analyze Supernatant/Lysate Analyze Supernatant/Lysate Incubate->Analyze Supernatant/Lysate Measure Cytokine/Phosphorylation Measure Cytokine/Phosphorylation Analyze Supernatant/Lysate->Measure Cytokine/Phosphorylation

Figure 3. General Experimental Workflow for Inhibitor Characterization.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize the inhibitors discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for FGFR or CDK8)

This protocol describes a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., FGFR1, CDK8/Cyclin C)

  • Kinase-specific substrate (e.g., poly(E,Y)4:1 for FGFR1, GST-STAT1 for CDK8)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • ATP

  • Test compound (pyrrolopyridine derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.

  • In a white-walled assay plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This involves a two-step process: first, adding ADP-Glo™ Reagent to deplete unused ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro PDE4B Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of compounds on PDE4B activity using a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human PDE4B1

  • PDE Assay Buffer

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Binding Agent (phosphate-binding nanobeads)

  • Test compound (pyrrolopyridine derivative)

  • Black, shallow-bottom 96- or 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute in PDE Assay Buffer.

  • To the wells of the assay plate, add the test compound or DMSO (vehicle control).

  • Add the recombinant PDE4B1 enzyme to all wells except the "no enzyme" control.

  • Initiate the reaction by adding the cAMP-FAM substrate.

  • Incubate the plate at room temperature for 60 minutes to allow for cAMP hydrolysis.

  • Stop the reaction by adding the Binding Agent, which binds to the hydrolyzed, linear FAM-monophosphate, causing a change in fluorescence polarization.

  • Incubate for another 30 minutes at room temperature.

  • Read the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition based on the change in polarization and determine the IC50 value.

Protocol 3: Cellular Anti-Inflammatory Assay (LPS-induced TNF-α Release)

This protocol details a cell-based assay to evaluate the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (pyrrolopyridine derivative)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

  • The next day, pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound or DMSO (vehicle control). Incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

  • Incubate for 4-6 hours to allow for TNF-α production and secretion.

  • Carefully collect the cell culture supernatant from each well.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • In parallel, assess the viability of the remaining cells to ensure that the observed reduction in TNF-α is not due to cytotoxicity of the compound.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

References

A Comparative Guide to the Synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 27, 2025 – In the landscape of pharmaceutical research and development, the synthesis of key heterocyclic intermediates is a critical step that dictates the timeline and success of drug discovery programs. Among these, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a 6-azaindole derivative, stands out as a vital building block for a range of therapeutic agents, including kinase inhibitors. This guide provides a comparative analysis of established synthetic routes to this important molecule, with a focus on reproducibility, yield, and overall efficiency to aid researchers in selecting the most suitable method for their needs.

This publication presents a detailed examination of two primary synthetic strategies for obtaining this compound, outlining the necessary reagents, reaction conditions, and expected outcomes. The information is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a well-trodden path in organic chemistry. However, the introduction and retention of a carboxylic acid moiety at the 2-position present unique challenges. This guide focuses on two prominent pathways: the hydrolysis of a 2-trifluoromethyl-6-azaindole precursor and a one-pot synthesis from 3-amino-4-picoline.

Comparative Analysis of Synthetic Routes

A summary of the key quantitative data for the two primary synthetic routes is presented below for easy comparison.

ParameterRoute 1: Hydrolysis of 2-Trifluoromethyl-6-azaindoleRoute 2: One-Pot Synthesis from 3-Amino-4-picoline
Starting Material 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole3-Amino-4-picoline
Key Reagents Aqueous base (e.g., NaOH)sec-BuLi, Carboxylic ester
Reaction Steps 11
Reported Yield Good (qualitative)Good (qualitative)
Purification Acid-base extraction, recrystallizationChromatographic separation
Scalability Potentially scalableRequires careful control of organolithium reactions
Reproducibility Generally high for hydrolysis reactionsCan be sensitive to reaction conditions

Route 1: Hydrolysis of 2-Trifluoromethyl-6-azaindole

This approach leverages a precursor, 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole, which can be synthesized from 3-amino-4-methylpyridine. The final step to obtain the desired carboxylic acid is a hydrolysis reaction.

Experimental Protocol

Step 1: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

A detailed protocol for this initial step can be found in the work by Ivonin et al. (2023).

Step 2: Hydrolysis to this compound

While a specific paper detailing this exact transformation was not identified in the search, a general procedure for the hydrolysis of similar trifluoromethylated heterocycles can be proposed. Deeper hydrolysis of 2-CF3-6-azaindole derivatives under harsher conditions (e.g., heating at ~80 °C with a strong base) can lead to the formation of the corresponding 6-azaindole-2-carboxylic acid[1].

  • Procedure: To a solution of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole in a suitable solvent (e.g., ethanol or dioxane), an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the pH is adjusted with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Discussion

This route benefits from the generally high reliability and reproducibility of hydrolysis reactions. The starting trifluoromethylated azaindole is accessible, making this a plausible pathway. However, the harsh conditions required for the hydrolysis of the stable trifluoromethyl group might lead to side reactions or decomposition, potentially impacting the overall yield and purity. Careful optimization of the reaction conditions is crucial for success.

Route 2: One-Pot Synthesis from 3-Amino-4-picoline

A more direct approach involves the dilithiation of 3-amino-4-picoline followed by condensation with a suitable carboxylic ester derivative. This method offers the advantage of constructing the desired molecule in a single step.

Experimental Protocol

This method is based on the work describing a novel one-step synthesis of 2-substituted 6-azaindoles[2].

  • Procedure: To a solution of 3-amino-4-picoline in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), a solution of sec-butyllithium (sec-BuLi) is added dropwise at a low temperature (e.g., -78 °C). The reaction mixture is stirred at this temperature for a specified time to allow for the formation of the dianion. A solution of a suitable carboxylic ester (e.g., diethyl oxalate) in the same solvent is then added slowly. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Discussion

This one-pot synthesis is an elegant and potentially efficient route. However, the use of organolithium reagents necessitates strict anhydrous and anaerobic conditions, which can be a challenge for reproducibility and scalability. The success of this reaction is highly dependent on the precise control of stoichiometry and temperature. Variations in the quality of the organolithium reagent can also lead to inconsistent results. Despite these challenges, for a skilled synthetic chemist, this route offers a rapid entry to the target molecule.

Logical Workflow for Route Selection

The choice between these two synthetic routes will depend on the specific capabilities and priorities of the research team. The following diagram illustrates a logical workflow for this decision-making process.

Route_Selection_Workflow start Start: Need to synthesize This compound exp_check Expertise with organolithium chemistry? start->exp_check route2 Consider Route 2: One-pot synthesis from 3-amino-4-picoline exp_check->route2 Yes route1 Consider Route 1: Hydrolysis of 2-trifluoromethyl precursor exp_check->route1 No scale_check Large scale synthesis required? route2->scale_check repro_check High reproducibility critical? route1->repro_check optimize2 Optimize Route 2 for scalability and reproducibility scale_check->optimize2 Yes proceed2 Proceed with Route 2 scale_check->proceed2 No repro_check->route2 No, willing to optimize proceed1 Proceed with Route 1 repro_check->proceed1 Yes optimize2->proceed2 Signaling_Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Kinase Inhibitor (derived from title compound) inhibitor->raf

References

Safety Operating Guide

Proper Disposal of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach to its disposal.[1] This guide provides essential information on the proper disposal procedures for this compound, focusing on operational and logistical plans for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be familiar with the material's hazards. This compound may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Inspected before use, proper removal technique to avoid skin contact.
Respirator For nuisance exposures, use type P95 (US) or type P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143).[1]
Eye Protection Safety glasses or face shield.
Lab Coat Standard laboratory coat.

In the event of accidental release, avoid dust formation and ensure adequate ventilation.[1] Spills should be swept up and placed in a suitable, closed container for disposal.[1] It is imperative to prevent the product from entering drains.[1]

Disposal Procedures

The primary methods for the disposal of this compound involve professional services due to its potentially hazardous nature.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Carefully collect all waste material, including any contaminated items such as gloves and weighing paper.

    • Place the waste in a suitable, clearly labeled, and closed container.

  • Contact a Licensed Disposal Company:

    • The recommended and safest method of disposal is to contact a licensed professional waste disposal service.[1]

    • Provide the service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.

  • Incineration (Alternative for Licensed Facilities):

    • If handled by a specialized facility, the compound can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]

  • Disposal of Contaminated Packaging:

    • Contaminated packaging should be disposed of as unused product, following the same procedures outlined above.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 On-Site Handling cluster_2 Disposal Path cluster_3 Final Disposition A Generate this compound waste B Wear appropriate PPE (Gloves, Respirator, Eye Protection) A->B C Collect waste in a labeled, sealed container B->C D Store container in a designated, secure area C->D E Contact Licensed Waste Disposal Service D->E F Provide Safety Data Sheet (SDS) E->F Required Information G Arrange for waste pickup F->G H Incineration at a licensed facility G->H Primary Method I Secure landfill by licensed service G->I Alternative

References

Essential Safety and Operational Guidance for Handling 1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 24334-20-1). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The following table summarizes the mandatory personal protective equipment required to mitigate these risks.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn over safety goggles if there is a risk of splashing.
Skin Protection Wear a lab coat and chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4]
Respiratory Protection Handle in a well-ventilated area. If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particle filter (e.g., P95 or P100).[4]
Body Protection Wear a lab coat. For larger quantities or significant spill risk, consider additional protective clothing.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination.

Experimental Protocols: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.

    • Assemble all necessary equipment, including glassware, spatulas, and waste containers, before handling the compound.

    • Verify that an emergency eye wash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above.

  • Handling:

    • Avoid creating dust.[4]

    • Carefully weigh and transfer the chemical within the fume hood.

    • Avoid direct contact with the substance.[5]

  • Post-Handling:

    • Thoroughly clean all contaminated surfaces.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[4]

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with this compound, such as gloves and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of the compound and any contaminated solutions through a licensed professional waste disposal service.[4] Do not discharge into drains or the environment.[4]

  • Contaminated Packaging: Dispose of the original container as unused product in accordance with all applicable federal, state, and local environmental regulations.[4]

Emergency Procedures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Visual Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Verify Fume Hood Functionality prep2 Assemble Equipment prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 ppe1 Wear Lab Coat prep3->ppe1 ppe2 Wear Safety Goggles ppe1->ppe2 ppe3 Wear Nitrile Gloves ppe2->ppe3 handle1 Weigh Compound in Fume Hood ppe3->handle1 handle2 Perform Experimental Work handle1->handle2 disp1 Segregate Contaminated Waste handle2->disp1 disp2 Clean Work Surfaces disp1->disp2 disp3 Doff PPE Correctly disp2->disp3 disp4 Wash Hands disp3->disp4

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
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1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.